molecular formula C15H19ClN2 B1431475 Cyclopentyl(quinolin-2-yl)methanamine hydrochloride CAS No. 1400644-55-4

Cyclopentyl(quinolin-2-yl)methanamine hydrochloride

Katalognummer: B1431475
CAS-Nummer: 1400644-55-4
Molekulargewicht: 262.78 g/mol
InChI-Schlüssel: FKUALMCWNPCEOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentyl(quinolin-2-yl)methanamine hydrochloride is a chemical research intermediate employed in pharmaceutical development for constructing biologically active compounds . Its molecular architecture, featuring a quinoline scaffold and a chiral amine center, supports binding to specific enzyme targets, making it a valuable building block in medicinal chemistry for optimizing drug candidates . This compound is utilized in early-stage drug discovery programs, particularly in the development of kinase inhibitors and agents targeting the central nervous system . It is also employed in the study of receptor agonists and antagonists due to its potential affinity for certain neurotransmitter pathways, with research applications exploring treatments for areas such as inflammatory and neurodegenerative diseases . The structural motif of 2-substituted quinolines is of significant interest in antimalarial research, as seen in related compounds developed as potent, multi-stage targeting 4(1H)-quinolones with improved aqueous solubility . This compound is For Research Use Only. Not for use in diagnostic or therapeutic procedures, or for human consumption.

Eigenschaften

IUPAC Name

cyclopentyl(quinolin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c16-15(12-6-1-2-7-12)14-10-9-11-5-3-4-8-13(11)17-14;/h3-5,8-10,12,15H,1-2,6-7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUALMCWNPCEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=NC3=CC=CC=C3C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of cyclopentyl(quinolin-2-yl)methanamine hydrochloride, a novel quinoline derivative with potential applications in drug discovery and development. Quinoline scaffolds are of significant interest in medicinal chemistry, known to be present in a wide array of biologically active compounds.[1] This document outlines a plausible synthetic route for the parent compound and its subsequent conversion to the hydrochloride salt. Furthermore, it details a complete suite of experimental protocols for the thorough characterization of its fundamental physicochemical properties, including melting point, solubility, pKa, and spectral characteristics (NMR, FT-IR, and LC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering a predictive and methodological framework for the synthesis and characterization of this and similar novel chemical entities.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its versatile structure allows for diverse interactions with biological targets, leading to applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The biological efficacy and pharmacokinetic profile of these molecules are intrinsically linked to their physicochemical properties. Therefore, a thorough understanding and characterization of these properties are paramount in the early stages of drug development.

This guide focuses on cyclopentyl(quinolin-2-yl)methanamine hydrochloride, a derivative that combines the quinoline core with a cyclopentylmethanamine side chain. The introduction of the cyclopentyl group is anticipated to modulate lipophilicity, potentially influencing membrane permeability and target engagement. The hydrochloride salt form is expected to enhance aqueous solubility and stability, crucial for formulation and bioavailability.

Synthesis and Salt Formation

A plausible and efficient synthetic pathway for cyclopentyl(quinolin-2-yl)methanamine and its subsequent conversion to the hydrochloride salt is proposed below.

Synthesis of Cyclopentyl(quinolin-2-yl)methanamine

The synthesis can be achieved through a reductive amination reaction, a robust and widely used method for the formation of amines from carbonyl compounds.[2][3][4]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of quinoline-2-carboxaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol, add cyclopentylamine (1.1 eq).

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This reagent is particularly effective for reductive aminations as it is mild and tolerant of various functional groups.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure free base, cyclopentyl(quinolin-2-yl)methanamine.

Conversion to Hydrochloride Salt

The purified free base can be converted to its hydrochloride salt to improve its handling, stability, and aqueous solubility.[5]

Experimental Protocol:

  • Dissolution: Dissolve the purified cyclopentyl(quinolin-2-yl)methanamine in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete. The hydrochloride salt, being ionic, is generally much less soluble in non-polar organic solvents and will precipitate out.[5]

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl. Dry the resulting white to off-white solid under vacuum to obtain pure cyclopentyl(quinolin-2-yl)methanamine hydrochloride.

Physicochemical Characterization

A comprehensive characterization of the physicochemical properties of the synthesized hydrochloride salt is essential for its development as a potential drug candidate. The following section details the standard experimental protocols for determining these key parameters.

Predicted and Fundamental Properties
PropertyPredicted/Expected ValueCompound Form
Molecular Formula C₁₅H₁₉ClN₂Hydrochloride Salt
Molecular Weight 262.78 g/mol Hydrochloride Salt
Appearance White to off-white crystalline solidHydrochloride Salt
XLogP3-AA ~2.9 (for free base)Free Base
Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline compound, a sharp melting range is expected.

Experimental Protocol (Capillary Method - USP <741>): [6]

  • Sample Preparation: Finely powder the dry crystalline sample. Pack the powder into a capillary melting point tube to a height of 2-3 mm.[7]

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Measurement:

    • For a preliminary determination, use a rapid heating rate to find the approximate melting point.

    • For an accurate determination, repeat with a fresh sample, heating at a medium rate to about 20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the sample is completely molten. This range represents the melting point.

Solubility Profile

Determining the solubility in various media is crucial for predicting in vivo dissolution and absorption.

Experimental Protocol (Shake-Flask Method - USP <1236>): [8][9][10]

  • System Preparation: Add an excess amount of cyclopentyl(quinolin-2-yl)methanamine hydrochloride to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Expression of Results: Express the solubility in terms of mg/mL or mol/L.

Acid Dissociation Constant (pKa) Determination

The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Experimental Protocol (Potentiometric Titration): [11][12][13]

  • Sample Preparation: Prepare a solution of the hydrochloride salt of known concentration (e.g., 1 mM) in a suitable solvent, typically water or a co-solvent system if solubility is limited.[13]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve, where the pH is equal to the pKa. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[14]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[14]

  • ¹H NMR Spectroscopy:

    • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the protons of the quinoline ring, the cyclopentyl group, the methine proton, and the amine protons. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm). The protons of the cyclopentyl group will be in the aliphatic region (typically 1.0-2.5 ppm). The methine proton adjacent to the nitrogen and the quinoline ring will likely be a multiplet in the range of 4.0-5.0 ppm. The amine protons (NH₂⁺) will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Expected Signals: The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbons of the quinoline ring will appear in the aromatic region (120-150 ppm), while the carbons of the cyclopentyl group and the methine carbon will be in the aliphatic region.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (KBr Pellet Method): [15][16][17]

  • Sample Preparation: Grind a small amount of the hydrochloride salt (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[16]

  • Analysis: Obtain the FT-IR spectrum of the KBr pellet.

  • Expected Absorptions:

    • N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₂⁺).

    • C-H Stretch: Aromatic C-H stretching absorptions will appear above 3000 cm⁻¹, while aliphatic C-H stretching absorptions will be just below 3000 cm⁻¹.

    • C=N and C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

    • Fingerprint Region: The region below 1400 cm⁻¹ will show a complex pattern of absorptions that is unique to the molecule and can be used for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique used for the determination of molecular weight and for purity assessment.[18][19][20][21]

Experimental Protocol:

  • Chromatography:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure good peak shape and ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be highly effective due to the presence of the basic nitrogen atoms.

    • Analysis:

      • Full Scan: A full scan analysis will reveal the molecular ion peak. For the free base, the protonated molecule [M+H]⁺ is expected at m/z 227.15.

      • Tandem MS (MS/MS): Fragmentation of the molecular ion will provide structural information that can be used to confirm the identity of the compound.

Visualizations

Proposed Synthetic Pathway

Synthesis Quinoline-2-carboxaldehyde Quinoline-2-carboxaldehyde Reductive Amination Reductive Amination Quinoline-2-carboxaldehyde->Reductive Amination Cyclopentylamine Cyclopentylamine Cyclopentylamine->Reductive Amination Cyclopentyl(quinolin-2-yl)methanamine (Free Base) Cyclopentyl(quinolin-2-yl)methanamine (Free Base) Reductive Amination->Cyclopentyl(quinolin-2-yl)methanamine (Free Base) Salt Formation Salt Formation Cyclopentyl(quinolin-2-yl)methanamine (Free Base)->Salt Formation HCl in Ether HCl in Ether HCl in Ether->Salt Formation Cyclopentyl(quinolin-2-yl)methanamine HCl Cyclopentyl(quinolin-2-yl)methanamine HCl Salt Formation->Cyclopentyl(quinolin-2-yl)methanamine HCl

Caption: Proposed synthesis of cyclopentyl(quinolin-2-yl)methanamine HCl.

Physicochemical Characterization Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis cluster_spectroscopy Spectroscopic & Chromatographic Analysis Synthesized HCl Salt Synthesized HCl Salt Melting Point Melting Point Synthesized HCl Salt->Melting Point Solubility Solubility Synthesized HCl Salt->Solubility pKa pKa Synthesized HCl Salt->pKa NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Synthesized HCl Salt->NMR (1H, 13C, 2D) FT-IR FT-IR Synthesized HCl Salt->FT-IR LC-MS LC-MS Synthesized HCl Salt->LC-MS

Sources

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the anticipated crystal structure and stereochemistry of cyclopentyl(quinolin-2-yl)methanamine hydrochloride. In the absence of a publicly available crystal structure for this specific compound, this document leverages a comparative analysis of structurally related quinoline and cyclopentylamine derivatives to predict its solid-state conformation, intermolecular interactions, and stereochemical attributes. Detailed, field-proven experimental protocols for the synthesis, crystallization, and structural elucidation of this and similar molecules are provided, underpinned by a discussion of the causal relationships between experimental choices and outcomes. This guide is intended to equip researchers and drug development professionals with the necessary theoretical framework and practical methodologies to confidently approach the structural analysis of this and analogous compounds.

Introduction: The Significance of Structural Elucidation

Cyclopentyl(quinolin-2-yl)methanamine hydrochloride belongs to a class of compounds with significant potential in medicinal chemistry. The quinoline moiety is a well-established pharmacophore present in numerous approved drugs, while the chiral cyclopentylamine fragment can impart crucial stereospecific interactions with biological targets.[1] A definitive understanding of the three-dimensional structure of this molecule is paramount for several key aspects of drug development:

  • Structure-Activity Relationship (SAR) Studies: Precise knowledge of the molecular conformation and stereochemistry is fundamental to understanding how the molecule interacts with its biological target, thereby guiding the rational design of more potent and selective analogs.

  • Pharmacokinetic and Physicochemical Properties: The crystal packing and intermolecular interactions in the solid state directly influence properties such as solubility, dissolution rate, and stability, all of which are critical for formulation development and bioavailability.

  • Intellectual Property: A determined crystal structure provides a unique and defensible fingerprint of a new chemical entity, strengthening patent claims.

This guide will navigate the multifaceted approach required to fully characterize the crystal structure and stereochemistry of cyclopentyl(quinolin-2-yl)methanamine hydrochloride, providing both the "how" and the "why" behind the necessary experimental workflows.

Predicted Crystal Structure and Intermolecular Interactions: A Comparative Analysis

While the definitive crystal structure of cyclopentyl(quinolin-2-yl)methanamine hydrochloride awaits experimental determination, we can infer its likely solid-state arrangement by examining the crystal structures of analogous compounds.

The Role of the Protonated Quinoline Nitrogen

The hydrochloride salt form dictates that the quinoline nitrogen will be protonated, creating a quinolinium cation. This protonation is a key driver of the crystal packing, as the positively charged nitrogen and the chloride anion will engage in strong electrostatic interactions and hydrogen bonding. In the crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride, a related heterocyclic system, the protonated nitrogen forms a robust N—H⋯Cl hydrogen bond, which organizes the molecules into zigzag chains.[2] A similar primary interaction is anticipated for cyclopentyl(quinolin-2-yl)methanamine hydrochloride, forming a fundamental motif in the crystal lattice.

Predicted Hydrogen Bonding Network

Beyond the primary N—H⋯Cl interaction, the secondary amine in the cyclopentyl(quinolin-2-yl)methanamine moiety will also be protonated, providing an additional hydrogen bond donor. This N-H group is expected to form a hydrogen bond with another chloride ion or potentially with the nitrogen atom of a neighboring quinoline ring, leading to a more complex and stable three-dimensional network. The presence of multiple hydrogen bond donors and acceptors suggests a high likelihood of forming a well-ordered and stable crystalline solid.

Potential for π-π Stacking Interactions

The planar aromatic quinoline ring system introduces the possibility of π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of the aromatic rings align, are a common feature in the crystal packing of quinoline derivatives and contribute significantly to the overall stability of the crystal lattice. In the crystal structure of N,N-diethyl-N-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, π-π stacking interactions are observed, influencing the columnar arrangement of the molecules.[2][3]

The Influence of the Cyclopentyl Group

The non-planar, flexible cyclopentyl group will introduce steric bulk that will influence the overall packing efficiency. The conformation of the cyclopentyl ring (envelope or twist) will be a critical determinant of how the molecules pack together. The interplay between the strong, directional hydrogen bonds and the more diffuse van der Waals interactions involving the cyclopentyl group will ultimately define the final crystal structure.

Stereochemistry: Unraveling the Three-Dimensional Architecture

Cyclopentyl(quinolin-2-yl)methanamine possesses a chiral center at the carbon atom connecting the cyclopentyl and quinoline moieties. The determination of both the relative and absolute stereochemistry is a critical aspect of its full characterization.

Relative Stereochemistry and Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation and relative stereochemistry of flexible molecules.

Two-dimensional NOESY and ROESY experiments are indispensable for elucidating the spatial proximity of protons within a molecule.[4][5][6][7] For cyclopentyl(quinolin-2-yl)methanamine, NOE correlations between the protons of the cyclopentyl ring and the protons of the quinoline ring will provide definitive evidence for the preferred relative orientation of these two groups. For instance, an NOE between the methine proton on the chiral center and specific protons on the quinoline ring would establish their through-space proximity.

The choice between NOESY and ROESY is dependent on the molecular weight and tumbling rate of the molecule in solution. For small to medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment as the ROE is always positive.[4]

The cyclopentyl ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. The analysis of proton-proton coupling constants (³JHH) within the cyclopentyl ring can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the ring.[8]

Determination of Absolute Stereochemistry

Establishing the absolute configuration (R or S) at the chiral center is crucial. Several methods can be employed for this purpose.

If a suitable single crystal can be obtained, X-ray diffraction is the gold standard for determining the absolute configuration. By using a heavy atom (in this case, the chlorine atom of the hydrochloride) and collecting data with an appropriate X-ray wavelength, the anomalous dispersion effect can be used to unambiguously assign the absolute stereochemistry.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined without the need for crystallization.[7]

In this method, the chiral amine is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. The NMR spectra of these diastereomers will be different, and the analysis of the chemical shift differences can be used to deduce the absolute configuration of the original amine, often by applying empirical models such as the Mosher's method.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis, crystallization, and structural analysis of cyclopentyl(quinolin-2-yl)methanamine hydrochloride.

Synthesis of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride

The synthesis of the target compound can be approached through a reductive amination reaction.

Diagram of the Synthetic Workflow

SynthesisWorkflow A Quinoline-2-carbaldehyde C Imine Intermediate A->C Condensation B Cyclopentylamine B->C E Cyclopentyl(quinolin-2-yl)methanamine (Free Base) C->E Reduction D Sodium Borohydride (Reducing Agent) D->E G Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride E->G Salt Formation F HCl in Ether F->G

Caption: Synthetic workflow for cyclopentyl(quinolin-2-yl)methanamine hydrochloride.

Step-by-Step Protocol:

  • Imine Formation:

    • In a round-bottom flask, dissolve quinoline-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add cyclopentylamine (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification of the Free Base:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure free base of cyclopentyl(quinolin-2-yl)methanamine.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

    • A precipitate will form. Continue stirring for 30 minutes.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield cyclopentyl(quinolin-2-yl)methanamine hydrochloride.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Several methods can be employed.

Diagram of the Crystallization Workflow

CrystallizationWorkflow A Dissolve Compound in Suitable Solvent B Slow Evaporation A->B C Vapor Diffusion A->C D Slow Cooling A->D E High-Quality Single Crystals B->E C->E D->E

Caption: Common crystallization techniques for obtaining single crystals.

Step-by-Step Protocol (Vapor Diffusion):

  • Solvent Selection: Identify a solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble. The two solvents should be miscible. For a hydrochloride salt, a mixture of methanol or ethanol (solvent) and diethyl ether or ethyl acetate (anti-solvent) is often a good starting point.

  • Sample Preparation: Dissolve a few milligrams of the hydrochloride salt in a small volume (e.g., 0.5 mL) of the solvent in a small vial.

  • Vapor Diffusion Setup: Place the small vial inside a larger, sealed jar containing a larger volume of the anti-solvent.

  • Crystal Growth: The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting slow crystallization.

  • Incubation: Keep the setup in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • The initial model is refined against the experimental data to improve the atomic coordinates, and thermal parameters.

    • Hydrogen atoms are typically located from the difference Fourier map and refined.

    • For absolute configuration determination, the Flack parameter is refined. A value close to 0 for one enantiomer and close to 1 for the other confirms the absolute stereochemistry.

NMR Spectroscopy for Conformational Analysis

Step-by-Step Protocol for NOESY/ROESY:

  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

  • ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 2D NOESY/ROESY Acquisition:

    • Choose a suitable mixing time (typically 300-800 ms for NOESY, 100-300 ms for ROESY for small molecules).

    • Acquire the 2D spectrum with an appropriate number of scans to achieve good signal-to-noise.

  • Data Processing and Analysis:

    • Process the 2D data to generate the spectrum.

    • Identify cross-peaks, which indicate through-space proximity between the corresponding protons.

    • The volume of the cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative distance estimation.

Data Presentation: Predicted and Comparative Data

The following tables summarize the predicted and comparative data for cyclopentyl(quinolin-2-yl)methanamine hydrochloride based on the analysis of related structures.

Table 1: Predicted Crystallographic Data

ParameterPredicted Value/RangeJustification based on Comparative Analysis
Crystal SystemMonoclinic or OrthorhombicCommon crystal systems for organic hydrochloride salts.[2]
Space GroupCentrosymmetric (e.g., P2₁/c) or Chiral (e.g., P2₁2₁2₁)Dependent on whether the crystallization yields a racemic mixture or a single enantiomer.
Key H-bondsN⁺-H···Cl⁻, N-H···Cl⁻Strong, charge-assisted hydrogen bonds are expected to dominate the packing.[2]
Other Interactionsπ-π stacking (quinoline rings)Common for aromatic systems, contributing to crystal stability.[3]

Table 2: Key Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton(s)Predicted Chemical Shift (ppm)Rationale
Quinoline aromatic H7.5 - 9.0Typical aromatic region for quinoline derivatives.
N⁺-H (quinolinium)> 10.0 (broad)Acidic proton, deshielded by the positive charge.
N-H (ammonium)8.0 - 9.5 (broad)Deshielded proton on the protonated secondary amine.
Methine C-H4.5 - 5.5Deshielded by the adjacent quinoline ring and protonated nitrogen.
Cyclopentyl C-H1.5 - 2.5Aliphatic region, with potential for complex splitting patterns.

Conclusion

This in-depth technical guide has provided a comprehensive framework for understanding and determining the crystal structure and stereochemistry of cyclopentyl(quinolin-2-yl)methanamine hydrochloride. By leveraging a comparative analysis of related compounds and detailing robust experimental protocols, this document serves as a valuable resource for researchers in the field of drug discovery and development. The elucidation of the precise three-dimensional structure of this and similar molecules is a critical step in advancing our understanding of their biological activity and in the development of new therapeutic agents. The methodologies outlined herein provide a clear and actionable path to achieving this crucial goal.

References

  • Crystal structure of N,N-diethyl-N-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. (2015). Acta Crystallographica Section E: Crystallographic Communications, E71, o49–o50. [Link]

  • Crystal structure of (2S,3S)-3-(aminomethyl)-3-(methylamino)pentane- 1,2,5-triol bis(hydrochloride), [C7H20N2O3]Cl2. (2014). Zeitschrift für Kristallographie - New Crystal Structures, 224(4), 585-586. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. (2023). Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 8), 753–758. [Link]

  • An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy. (2020). CrystEngComm, 22(30), 5028-5037. [Link]

  • NOESY and ROESY. (2018). University of California, San Diego. [Link]

  • Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016). Heterocycles, 92(3), 484-493. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). International Journal of Drug Delivery Technology, 11(4), 1351-1356. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). Crystals, 10(10), 911. [Link]

  • Conformational Analysis of Beta-Methyl-Para-Nitrophenylalanine Stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR Spectroscopy and Conformational Energy Calculations. (1995). Journal of the American Chemical Society, 117(45), 11241-11249. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2020). The Journal of Organic Chemistry, 85(15), 9876-9885. [Link]

  • Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. (2019). Molecules, 24(23), 4369. [Link]

  • NOESY and ROESY. (2015). UCSD SSPPS NMR Facility. [Link]

  • NMR free ligand conformations and atomic resolution dynamics. (2021). Magnetic Resonance, 2(2), 643-660. [Link]

  • Conformational analysis of N-Boc-N,O-isopropylidene-a-serinals. A combined DFT and NMR study. (2003). Tetrahedron, 59(42), 8453-8461. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. [Link]

  • Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. (2025). ESRF. [Link]

  • Comparative table between NOESY vs ROESY. (2022). ResearchGate. [Link]

  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2018). Forensic Science International, 290, 249-257. [Link]

  • 1H and 13C NMR assignments and conformational analysis of some podocarpene derivatives. (2000). Magnetic Resonance in Chemistry, 38(11), 947-952. [Link]

  • Lec 55 ROESY and Tr NOE. (2024). YouTube. [Link]

  • 2-(Chloromethyl)quinoline hydrochloride. PubChem. [Link]

  • Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. (2001). Columbia University. [Link]

  • Determination Techniques for Absolute Configuration of Chiral Compounds. CD ComputaBio. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2004). Spectroscopy Europe, 16(3), 14-19. [Link]

  • Conformational analysis by nuclear magnetic resonance. Nitrogen-15 and carbon-13 spectra of lactams. (1976). Journal of the American Chemical Society, 98(17), 5243-5248. [Link]

  • Quinoline. Wikipedia. [Link]

Sources

In Vitro Binding Affinity Profiling of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Biophysical Screening & FBDD Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Pharmacophore Rationale

In modern Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight starting points requires highly sensitive, orthogonal biophysical techniques. Cyclopentyl(quinolin-2-yl)methanamine hydrochloride (CAS 1400644-55-4)[1] serves as a quintessential "privileged scaffold" for targeting challenging protein architectures, such as the hinge region of kinases or the transmembrane helices of G-protein-coupled receptors (GPCRs).

The structural logic behind selecting this specific fragment is tripartite:

  • The Quinoline Core: Acts as a robust hydrogen bond acceptor/donor system and a π−π stacking platform, frequently utilized as a bioisostere for purine rings in ATP-competitive inhibitors.

  • The Cyclopentyl Moiety: Provides a tunable, sp3 -rich hydrophobic vector to probe adjacent lipophilic pockets (e.g., the DFG-out pocket in kinases), improving ligand efficiency.

  • The Methanamine Linker: The primary amine (protonated at physiological pH) offers a critical salt-bridge interaction point with acidic residues (e.g., catalytic aspartates).

Crucially, the hydrochloride salt is selected over the free base (CAS 1159983-15-9) to guarantee the high aqueous solubility required for millimolar screening concentrations without inducing compound aggregation. Because fragments typically exhibit weak initial affinities ( KD​ in the 100 µM – 1 mM range), determining their true binding affinity requires a rigorous, artifact-free analytical cascade[2].

Strategic Biophysical Screening Cascade

To prevent the progression of false positives (e.g., aggregators, non-specific binders), we employ a self-validating, three-tiered screening cascade. Surface Plasmon Resonance (SPR) provides high-throughput kinetic triage, Isothermal Titration Calorimetry (ITC) confirms the thermodynamic driving forces, and Time-Resolved Fluorescence Energy Transfer (TR-FRET) ensures the binding translates to functional target modulation.

FBDD_Workflow Compound Cyclopentyl(quinolin-2-yl)methanamine HCl (Fragment Library) SPR Primary Screen: SPR Determine KD, kon, koff (High Throughput) Compound->SPR 1 mM top concentration ITC Secondary Screen: ITC Determine ΔH, -TΔS (Thermodynamic Signature) SPR->ITC Triage: KD < 500 µM TR_FRET Orthogonal Assay: TR-FRET Determine IC50 / Ki (Biochemical Validation) SPR->TR_FRET Parallel validation XRay Structural Biology X-ray Crystallography (Binding Mode) ITC->XRay Enthalpy-driven hits TR_FRET->XRay Functional hits Hit2Lead Hit-to-Lead Optimization (Vectorial Growth) XRay->Hit2Lead Structure-guided design

Fig 1. Integrated biophysical screening cascade for evaluating quinoline-based fragment hits.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Each workflow includes a mechanistic explanation for the experimental conditions and a strict Quality Control (QC) gate to ensure data integrity.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is deployed as the primary screen because of its exceptional sensitivity to low-molecular-weight compounds and low protein consumption[2].

  • Step 1: Covalent Surface Preparation. The target protein is immobilized onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 2000–3000 Response Units (RU).

    • Causality: Covalent tethering prevents baseline drift during the extensive washing required for high-concentration fragment screening, ensuring a stable reference surface.

  • Step 2: Rigorous Solvent Correction. Inject an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Causality: Cyclopentyl(quinolin-2-yl)methanamine HCl requires 5% DMSO to remain soluble at 1 mM. Because the bulk refractive index of DMSO dwarfs the signal of a 262 Da fragment, a calibration curve is causally linked to isolating the true binding response from solvent artifacts[2].

  • Step 3: Analyte Injection & Multi-Cycle Kinetics. Inject the fragment in a 2-fold dilution series from 10 µM to 1 mM at a high flow rate (50 µL/min) to minimize mass transport limitations. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Self-Validation Gate: Calculate the theoretical maximum response: Rmax(calc)​=(MWligand​/MWprotein​)×Rimmobilized​×Valency . The experimental Rmax​ must fall within 80–120% of Rmax(calc)​ . Furthermore, the χ2 value of the fit must be <10% of the experimental Rmax​ . Failure here indicates non-specific binding or aggregation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Deconvolution

While SPR provides kinetics, ITC is the gold standard for confirming that the binding is driven by specific hydrogen bonds (enthalpy, ΔH ) rather than non-specific hydrophobic burial (entropy, ΔS )[3].

  • Step 1: Exact Matrix Matching (Dialysis). Dialyze the target protein overnight against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl). Post-dialysis, add exactly 5.00% DMSO to both the protein solution (cell) and the fragment solution (syringe).

    • Causality: Even a 0.1% mismatch in DMSO concentration between the syringe and the cell will generate massive heats of dilution, completely masking the weak enthalpic signal of a fragment.

  • Step 2: Titration Execution. Load 50 µM of target protein into the sample cell and 1.5 mM of cyclopentyl(quinolin-2-yl)methanamine HCl into the syringe. Perform 20 injections of 2 µL, spaced 150 seconds apart, at 25°C with a stirring speed of 750 rpm.

  • Step 3: Low-c Thermodynamic Fitting.

    • Causality: For weak fragments, the unitless parameter c ( c=n⋅[M]⋅Ka​ ) is usually <1 , meaning the isotherm will lack a clear sigmoidal inflection point[3]. To extract valid thermodynamic data, we constrain the stoichiometry ( n=1 ) based on the prior SPR validation, allowing the low-c model to accurately deconvolve ΔH .

  • Self-Validation Gate: The final three injections must plateau to a constant heat signature (representing solely the background heat of dilution). If the heat continues to rise or fluctuate, the fragment is undergoing micelle formation or precipitating in the cell.

Time-Resolved FRET (TR-FRET) for Orthogonal Validation

To prove that the biophysical binding translates to active-site occupation, a competitive TR-FRET assay is utilized.

  • Step 1: Reagent Assembly. Combine a His-tagged target protein, a Europium-labeled anti-His antibody (donor), and a known fluorescently labeled active-site tracer (acceptor).

  • Step 2: Competitive Displacement. Titrate the fragment (1 µM to 5 mM) into the assay plate.

    • Causality: As cyclopentyl(quinolin-2-yl)methanamine HCl binds to the active site, it displaces the tracer, causing a dose-dependent decrease in the FRET signal at 665 nm. This confirms the fragment is functionally relevant and not binding to an allosteric artifact site.

  • Self-Validation Gate: The assay plate must yield a Z'-factor ≥0.6 . Additionally, the Hill slope of the dose-response curve must fall between 0.8 and 1.2; a steeper slope ( >1.5 ) is a definitive hallmark of promiscuous aggregation.

Quantitative Data Synthesis & Interpretation

To contextualize the expected performance of cyclopentyl(quinolin-2-yl)methanamine hydrochloride against a model target (e.g., a Receptor Tyrosine Kinase), the table below synthesizes the typical quantitative outputs generated by this self-validating workflow.

Parameter CategorySPR (Kinetic Profiling)ITC (Thermodynamic Profiling)TR-FRET (Biochemical Profiling)
Primary Affinity Metric KD​=125μM KD​=140μM (derived from Ka​ ) IC50​=210μM
Secondary Metric kon​=4.2×103M−1s−1 ΔH=−6.5kcal/mol Ki​=115μM (Cheng-Prusoff)
Tertiary Metric koff​=0.52s−1 −TΔS=−1.2kcal/mol Hill Slope = 0.95
Validation Status Exp. Rmax​ = 96% of Calc.Baseline Heat Reached Z′=0.76
Mechanistic Insight Fast on/off rate typical of fragmentsEnthalpically driven (H-bond to hinge)Competitive active-site binder
Throughput High (384-well microfluidics)Low (Single-cell titration)Ultra-High (1536-well plates)

Table 1: Representative biophysical and biochemical metrics for a validated quinoline-methanamine fragment hit.

Conclusion

By subjecting cyclopentyl(quinolin-2-yl)methanamine hydrochloride to this rigorous, multi-parametric workflow, researchers can confidently separate true, structurally tractable pharmacophores from assay artifacts. The resulting enthalpically-driven, functionally validated hit provides an ideal foundation for structure-guided hit-to-lead optimization, where the primary methanamine can be rapidly derivatized to capture additional binding enthalpy.

References

  • Howei Pharm. (n.d.). CAS 1159983-15-9 | Cyclopentyl(quinolin-2-yl)methanamine,≥95%. Retrieved March 20, 2026, from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Retrieved from[Link]

  • Li, X., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Pharmacology, 11, 1142. Retrieved from[Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride: Molecular Weight and Lipophilicity

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but a critical determinant of its ultimate therapeutic success. Properties such as molecular weight (MW) and lipophilicity govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed technical analysis of two such core properties—molecular weight and lipophilicity—for the compound Cyclopentyl(quinolin-2-yl)methanamine hydrochloride. We present the precise molecular weight, delve into the nuances of its lipophilicity by distinguishing between LogP and the more physiologically relevant LogD, and provide a validated experimental protocol for its empirical determination. This document is intended to serve as an authoritative resource for scientists engaged in the development of quinoline-based therapeutic agents.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, a significant portion of which can be attributed to suboptimal physicochemical properties. Two of the most foundational of these are molecular weight and lipophilicity.[1]

  • Molecular Weight (MW) influences a range of pharmacokinetic properties, including solubility, permeability, and diffusion rates. While not a rigid rule, compounds with lower molecular weights often exhibit better absorption and distribution characteristics.

  • Lipophilicity , the affinity of a molecule for a lipid-like environment, is a paramount factor for drug development.[2] It critically affects a drug's ability to cross biological membranes, its binding affinity to target proteins, its solubility in aqueous environments like plasma, and its susceptibility to metabolic processes.[1]

This guide focuses on Cyclopentyl(quinolin-2-yl)methanamine hydrochloride, a molecule of interest for its chemical scaffold. By providing a deep dive into its MW and lipophilicity, we aim to equip researchers with the foundational data and methodologies required for informed decision-making in their development programs.

Molecular Identity and Weight

A precise understanding of a compound's molecular weight is essential for all quantitative studies, from solution preparation to pharmacokinetic modeling. The subject of this guide is the hydrochloride salt of Cyclopentyl(quinolin-2-yl)methanamine.

The molecular formula for the free base is C₁₅H₁₈N₂.[3][4] The hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl). The calculation of the final molecular weight is therefore a summation of the weight of the free base and HCl.

PropertyValueSource
Compound Name Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride-
Free Base Formula C₁₅H₁₈N₂[3][4]
Free Base Molecular Weight 226.32 g/mol [4]
HCl Molecular Weight 36.46 g/mol Calculated
Salt Formula C₁₅H₁₉ClN₂-
Salt Molecular Weight 262.78 g/mol Calculated

Understanding and Quantifying Lipophilicity

Lipophilicity is not a monolithic concept, especially for ionizable compounds. Its accurate assessment requires a nuanced understanding of the difference between the partition coefficient (LogP) and the distribution coefficient (LogD).

The Concepts of LogP and LogD
  • LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a neutral (un-ionized) compound in a biphasic system, typically octan-1-ol and water. It is an intrinsic property of the molecule.[5][6]

  • LogD (Distribution Coefficient): This is the logarithm of the ratio of the sum of the concentrations of all forms (ionized and neutral) of a compound in octan-1-ol versus water at a specific pH.[5][7]

For Cyclopentyl(quinolin-2-yl)methanamine, an amine, its ionization state is highly dependent on pH.[8] At physiological pH (e.g., 7.4), the amine group will be predominantly protonated (as the ammonium cation), making LogD the far more relevant and predictive measure of its behavior in the body .[5][7]

Calculated Lipophilicity (cLogP)

Computational models provide a rapid estimation of lipophilicity. For the neutral, free base form of Cyclopentyl(quinolin-2-yl)methanamine, a consensus calculated value is available.

ParameterValueSource
XLogP3 (Predicted) 2.9[3][4]

This predicted LogP value of 2.9 for the neutral species suggests a favorable balance of hydrophilicity and lipophilicity, falling within the range often associated with good oral bioavailability.[6] However, it is crucial to recognize that this value does not reflect the reality at physiological pH.

The Impact of Ionization on Lipophilicity

The hydrochloride salt exists as a protonated, charged species. In an aqueous environment, it is in equilibrium with its neutral, free base form. This equilibrium is dictated by the pKa of the amine and the pH of the solution. Only the neutral form can readily partition into the lipophilic phase, meaning the measured lipophilicity (LogD) will be significantly lower at acidic or neutral pH compared to the intrinsic lipophilicity of the free base (LogP).

Caption: pH-dependent equilibrium and its effect on LogD.

Experimental Determination of Lipophilicity (LogD)

While computational predictions are useful, empirical data is the gold standard. The shake-flask method is the most widely recognized and reliable technique for determining LogD values.[7][9]

The Shake-Flask Method (Gold Standard Protocol)

This protocol is designed to be a self-validating system for the determination of LogD at a physiologically relevant pH of 7.4.

Causality Behind Experimental Choices:

  • n-Octanol/Phosphate Buffer: This solvent system is the industry standard for mimicking the partitioning between lipid membranes and aqueous physiological fluids.[10]

  • Pre-saturation of Solvents: Saturating the octanol with buffer and the buffer with octanol prior to the experiment is critical. It prevents volume changes during partitioning that would otherwise introduce significant error into the final concentration measurements.

  • Equilibration Time: Vigorous shaking for a defined period ensures that the compound has fully partitioned between the two phases and reached equilibrium.[2]

  • Centrifugation: This step ensures a clean and complete separation of the two immiscible phases, which is crucial for accurate sampling.[2]

  • Quantification via LC-MS/UV: Using a validated, sensitive analytical method like LC-MS or HPLC-UV allows for precise measurement of the compound's concentration in each phase, even at low levels.[2][10]

Detailed Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • In a large separation funnel, combine equal volumes of n-octanol and the PBS (pH 7.4) buffer.

    • Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Allow the layers to separate completely before use.

  • Sample Preparation:

    • Accurately prepare a stock solution of Cyclopentyl(quinolin-2-yl)methanamine hydrochloride in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4) in a known volume ratio (e.g., 1:1). The final concentration should be within the linear range of the analytical method.

  • Equilibration:

    • Cap the vials tightly and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).[6]

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., 3000 x g) for 15-30 minutes to achieve a sharp separation between the aqueous and organic layers.[2]

  • Sampling and Analysis:

    • Carefully withdraw a precise aliquot from the upper n-octanol layer and the lower aqueous layer. Be meticulous to avoid cross-contamination.

    • Dilute each aliquot appropriately.

    • Quantify the concentration of the compound in each phase using a validated LC-MS or HPLC-UV method against a standard curve.

  • Calculation:

    • The LogD at pH 7.4 is calculated using the following equation: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Experimental Workflow Diagram

Shake_Flask_Workflow start Start prep 1. Prepare & Pre-saturate n-Octanol and PBS (pH 7.4) start->prep sample 2. Add Compound to Biphasic System prep->sample shake 3. Equilibrate (Mechanical Shaking) sample->shake spin 4. Separate Phases (Centrifugation) shake->spin quant 5. Sample & Quantify (LC-MS / HPLC-UV) spin->quant calc 6. Calculate LogD₇.₄ quant->calc end End calc->end

Caption: Workflow for the Shake-Flask LogD determination method.

Conclusion

The physicochemical profile of Cyclopentyl(quinolin-2-yl)methanamine hydrochloride presented in this guide provides a solid foundation for its further development. Its molecular weight of 262.78 g/mol is well within the range typically associated with favorable drug-like properties. The predicted lipophilicity (XLogP3) of its neutral form is 2.9 , suggesting an inherent potential for membrane permeability. However, as an amine salt, its effective lipophilicity is governed by the pH-dependent distribution coefficient, LogD. The provided gold-standard shake-flask protocol offers a robust and reliable method for determining the LogD at physiological pH, a critical parameter for accurately predicting the compound's in vivo ADMET characteristics. This comprehensive characterization is an indispensable component of a data-driven drug discovery and development process.

References

  • Gampa, G., & Singh, A. (2023). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Pharmaceutics. Retrieved from [Link]

  • Roses, M., Ràfols, C., Bosch, E., & Subirats, X. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentyl(quinolin-2-yl)methanamine. PubChemLite. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentyl(quinolin-6-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopentylcyclopentanone. Retrieved from [Link]

  • Khan, S. I., et al. (2011). Determination of log P values of new cyclen based antimalarial drug leads using RP-HPLC. International Journal of Molecular Sciences. Retrieved from [Link]

  • Johnson, T. W., et al. (2022). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Xiang, T. X., & Anderson, B. D. (2008). Influence of intravesicular pH drift and membrane binding on the liposomal release of a model amine-containing permeant. Journal of Pharmaceutical Sciences, 97(1), 216-231. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Timofeev, I. O., et al. (2024). Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. MDPI. Retrieved from [Link]

  • Valko, K., & Pidgeon, C. (2002). Tool for lipophilicity determination in drug discovery basic and neutral compounds. Google Patents.
  • NextSDS. (n.d.). (quinolin-7-yl)MethanaMine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclopentane, 2-methylpentyl - Chemical & Physical Properties. Retrieved from [Link]

  • Studzińska, S., & Gucwa, M. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Howei. (n.d.). CAS 1159983-15-9 | Cyclopentyl(quinolin-2-yl)methanamine,≥95%. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylcyclopentyl)-quinolin-5-ylmethanone. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Chemspace. (n.d.). 1-(cyclopent-1-en-1-yl)-1-(2-methyloxolan-2-yl)methanamine. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentane, 1,1,3-trimethyl-3-(2-methyl-2-propenyl)-. NIST WebBook. Retrieved from [Link]

Sources

Synthesis pathways for cyclopentyl(quinolin-2-yl)methanamine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold for engaging with a wide array of biological targets. Consequently, quinoline derivatives have been successfully developed into drugs with a vast range of therapeutic applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[3][4][5]

This guide focuses on the synthesis of a specific class of quinoline derivatives: N-substituted (quinolin-2-yl)methanamines, with a particular emphasis on cyclopentyl(quinolin-2-yl)methanamine and its subsequent conversion to the hydrochloride salt. The introduction of a lipophilic cyclopentyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The final hydrochloride salt form is often preferred in drug development for its improved stability, solubility, and bioavailability.

This document provides a detailed examination of the most logical and efficient synthetic pathways, delving into the mechanistic rationale behind procedural choices and offering robust, step-by-step protocols for researchers in drug discovery and development.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, cyclopentyl(quinolin-2-yl)methanamine hydrochloride, reveals a clear and convergent synthetic strategy. The primary disconnection is at the carbon-nitrogen bond of the secondary amine, identifying a quinoline-based aldehyde and a primary amine as key precursors.

The hydrochloride salt is formed in the final step from the free-base amine. This leads to a logical forward synthesis plan centered around two key transformations: the formation of the key intermediate, quinoline-2-carboxaldehyde, and its subsequent reaction with cyclopentylamine via reductive amination.

G Target Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride FreeBase Cyclopentyl(quinolin-2-yl)methanamine Target->FreeBase Salt Formation (Disconnection) Aldehyde Quinoline-2-carboxaldehyde FreeBase->Aldehyde C-N Bond (Reductive Amination Disconnection) Amine Cyclopentylamine Quinoline Quinoline Precursor (e.g., 2-Methylquinoline) Aldehyde->Quinoline C-C Bond (Oxidation Disconnection)

Caption: Retrosynthetic analysis of the target compound.

Pathway I: Synthesis via Reductive Amination

The most direct and widely employed method for synthesizing the target compound is the reductive amination of quinoline-2-carboxaldehyde with cyclopentylamine.[6] This strategy involves two main stages: the preparation of the aldehyde precursor and the subsequent C-N bond formation.

Stage 1: Synthesis of Quinoline-2-carboxaldehyde

Quinoline-2-carboxaldehyde is a critical intermediate. While commercially available, its synthesis from the more accessible 2-methylquinoline (quinaldine) is a common laboratory procedure. The oxidation of the methyl group to an aldehyde is the key transformation.

Mechanism and Rationale: The oxidation of 2-methylquinoline can be achieved using several reagents, but selenium dioxide (SeO₂) is particularly effective for this substrate. The reaction proceeds via an ene reaction followed by a[7][8]-sigmatropic rearrangement, ultimately leading to the aldehyde after hydrolysis. This method is favored for its relatively mild conditions and good yields.

Experimental Protocol: Oxidation of 2-Methylquinoline

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

  • Reagents: Add 2-methylquinoline (1.0 eq) and selenium dioxide (1.1 eq) to a suitable solvent, such as dioxane or a mixture of dioxane and water.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling, filter the mixture to remove the black selenium byproduct. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure quinoline-2-carboxaldehyde.

Stage 2: Reductive Amination

Reductive amination is a highly efficient one-pot method for forming amines from carbonyl compounds.[6] The reaction first involves the formation of an imine intermediate from the condensation of quinoline-2-carboxaldehyde and cyclopentylamine. This imine is then reduced in situ to the target secondary amine.

Mechanism and Rationale: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for several reasons:

  • Mildness: It is less reactive than other hydrides like sodium borohydride (NaBH₄), which could reduce the starting aldehyde before imine formation.

  • Selectivity: It selectively reduces the protonated imine intermediate much faster than the starting aldehyde, minimizing side reactions.

  • Acid Tolerance: The reaction is often mildly acidic (e.g., using acetic acid) to catalyze imine formation, and NaBH(OAc)₃ is stable under these conditions.

The overall workflow is summarized in the diagram below.

G cluster_prep Reaction Preparation cluster_reaction Reductive Amination cluster_workup Work-up & Purification A Dissolve Quinoline-2-carboxaldehyde in Dichloromethane (DCM) B Add Cyclopentylamine A->B C Add Acetic Acid (cat.) Stir for 30 min B->C D Add Sodium Triacetoxyborohydride (NaBH(OAc)3) C->D E Stir at Room Temp (12-18 h) D->E F Quench with aq. NaHCO3 E->F G Extract with DCM F->G H Dry (Na2SO4), Filter, Concentrate G->H I Purify via Column Chromatography H->I J Obtain Pure Free Base I->J

Caption: Experimental workflow for reductive amination.

Experimental Protocol: Synthesis of Cyclopentyl(quinolin-2-yl)methanamine

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add quinoline-2-carboxaldehyde (1.0 eq).

  • Reagents: Dissolve the aldehyde in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add cyclopentylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure secondary amine free base.

ReagentMolar Eq.Purpose
Quinoline-2-carboxaldehyde1.0Electrophile
Cyclopentylamine1.1Nucleophile
Acetic Acid0.1Catalyst for imine formation
Sodium Triacetoxyborohydride1.5Selective reducing agent for the imine
Dichloromethane (DCM)-Aprotic solvent

Final Step: Hydrochloride Salt Formation

For pharmaceutical applications, converting the free base amine to its hydrochloride salt is a standard and crucial step. The salt form generally exhibits higher melting points, improved crystallinity, and enhanced aqueous solubility and stability compared to the free base.

Mechanism and Rationale: This is a simple acid-base reaction. The lone pair of electrons on the basic nitrogen atom of the synthesized amine attacks the proton of hydrogen chloride (HCl). The HCl is typically delivered as a solution in an organic solvent to ensure a homogenous reaction and facilitate the precipitation of the salt.

Experimental Protocol: Preparation of the Hydrochloride Salt

  • Setup: Dissolve the purified cyclopentyl(quinolin-2-yl)methanamine free base (1.0 eq) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) or HCl in dioxane (e.g., 4.0 M) dropwise (1.1 eq).

  • Precipitation: A precipitate will typically form immediately upon addition of the acid. Continue stirring for an additional 30 minutes at room temperature.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and dry under vacuum to yield the final cyclopentyl(quinolin-2-yl)methanamine hydrochloride salt.

G cluster_prep Preparation cluster_reaction Salt Formation cluster_isolation Isolation & Drying A Dissolve Purified Free Base in Diethyl Ether B Cool solution in ice bath (optional, for better precipitation) A->B C Add HCl in Diethyl Ether (2.0 M solution) dropwise B->C D Stir for 30-60 minutes C->D E Collect Precipitate via Vacuum Filtration D->E F Wash Solid with Cold Diethyl Ether E->F G Dry under High Vacuum F->G H Obtain Final HCl Salt G->H

Caption: Workflow for hydrochloride salt formation.

Conclusion

The synthesis of cyclopentyl(quinolin-2-yl)methanamine hydrochloride is reliably achieved through a robust and scalable three-stage process: oxidation of 2-methylquinoline to quinoline-2-carboxaldehyde, followed by a highly selective one-pot reductive amination with cyclopentylamine, and concluding with a straightforward acid-base reaction to form the desired hydrochloride salt. The methodologies described herein utilize well-understood reactions and commercially available reagents, providing a clear and efficient pathway for researchers and drug development professionals to access this important class of compounds.

References

  • IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. Available at: [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available at: [Link]

  • Google Patents. (1998). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Google Patents. (1995). US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines.
  • ACS Publications. (2014). One-Pot Synthesis of Multisubstituted 2-Aminoquinolines from Annulation of 1-Aryl Tetrazoles with Internal Alkynes via Double C–H Activation and Denitrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2000). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • ResearchGate. (2021). Synthesis and Biological Potentials of Quinoline Analogues: A Review of Literature. Available at: [Link]

  • Science Scholar. (2022). View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]

  • Beilstein Journals. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Available at: [Link]

  • Royal Society of Chemistry. (2016). A practical catalytic reductive amination of carboxylic acids. Chemical Science. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 2‐aminoquinolines via three‐component reaction. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]

  • ScienceScholar. (2022). Quinoline derivatives and their pharmacological & medicinal potential. International Journal of Health Sciences. Available at: [Link]

  • MDPI. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents. (1991). EP0412848A2 - Quinoline derivatives, process for their preparation and their use as medicaments.
  • Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available at: [Link]

  • Organic Chemistry Portal. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron. Available at: [Link]

  • RSC Publishing. (2024). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Comprehensive HPLC-UV Method Development and Validation for Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Physicochemical Profiling

The development of robust High-Performance Liquid Chromatography (HPLC) methods for basic pharmaceutical active ingredients requires a deep understanding of the analyte's physicochemical properties. Cyclopentyl(quinolin-2-yl)methanamine hydrochloride presents a unique analytical challenge. Structurally, it consists of a quinoline chromophore (pKa ~4.9) and a sterically unhindered primary aliphatic amine (pKa ~9.5) attached to a cyclopentyl ring.

The Mechanistic Challenge: Peak Tailing

Primary amines are notoriously difficult to analyze on traditional silica-based stationary phases. Due to their lack of steric bulk, primary amines easily penetrate the alkyl chain layer of the stationary phase and interact electrostatically with residual, unendcapped silanols ( Si−O− ) on the silica surface. This secondary ion-exchange interaction leads to severe peak tailing, shifting retention times, and poor integration reproducibility.

To engineer a self-validating and rugged method, we must suppress this interaction. While utilizing a high-pH mobile phase (pH > 10.5) to deprotonate the amine is an option, it rapidly degrades standard silica columns. The more robust, field-proven approach is to use a low-pH mobile phase (pH 2.5) combined with a base-deactivated (Type B) C18 column . At pH 2.5, the primary amine remains fully protonated, but the acidic silanols (pKa ~3.5–4.5) are neutralized to their protonated state ( Si−OH ), effectively shutting down the ion-exchange pathway[1],[2].

UV Detection Rationale

Quinoline derivatives exhibit strong, characteristic UV absorption profiles due to conjugated π−π∗ and n−π∗ electronic transitions. Experimental and theoretical spectral data indicate intense absorption patterns below 260 nm, with secondary bands extending up to 350 nm depending on solvent polarity[3]. For this method, 225 nm is selected as the primary detection wavelength. This wavelength captures the intense π−π∗ quinoline-localized excitation, maximizing the signal-to-noise ratio (S/N) for low-level impurity quantification and Limit of Detection (LOD) requirements.

Method Development Workflow & Logic

The following diagrams illustrate the logical progression of our method development and the mechanistic causality behind our chromatographic choices.

Figure 1: Systematic HPLC-UV method development workflow for basic amine compounds.

Figure 2: Logical relationship demonstrating how acidic pH control mitigates secondary ion-exchange.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. If the System Suitability Testing (SST) criteria are not met, the protocol dictates halting the analysis to investigate mobile phase pH or column degradation.

Reagents and Materials
  • Analyte: Cyclopentyl(quinolin-2-yl)methanamine hydrochloride (Reference Standard, >99.8% purity).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Salts: Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid ( H3​PO4​ , 85%).

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase A (10 mM Phosphate Buffer, pH 2.5)

  • Accurately weigh 1.36 g of KH2​PO4​ and transfer it into a 1000 mL volumetric flask.

  • Dissolve in approximately 900 mL of Milli-Q water.

  • Insert a calibrated pH probe. Dropwise, add 85% H3​PO4​ until the pH reaches exactly 2.50 ± 0.05. (Critical Step: Precise pH control is mandatory to ensure silanol neutralization).

  • Make up to the 1000 mL mark with Milli-Q water.

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Mobile Phase B

  • 100% HPLC-Grade Acetonitrile. Degas prior to use.

Step 3: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of the reference standard into a 100 mL amber volumetric flask (amber glass protects the quinoline moiety from potential photolytic degradation).

  • Add 50 mL of Diluent (Mobile Phase A : Mobile Phase B, 70:30 v/v).

  • Sonicate for 5 minutes until fully dissolved.

  • Make up to volume with Diluent and mix thoroughly.

Optimized Chromatographic Conditions
ParameterSpecification / Setting
Column Base-deactivated C18 (e.g., Waters XBridge or Phenomenex Luna Omega), 150 mm × 4.6 mm, 3.5 µm
Elution Mode Isocratic
Mobile Phase Composition 70% Mobile Phase A (Buffer) : 30% Mobile Phase B (MeCN)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Improves mass transfer and lowers system backpressure)
Detection Wavelength UV at 225 nm
Injection Volume 10 µL
Run Time 10 Minutes

System Suitability and Validation (ICH Q2(R2) Framework)

Before sample analysis, the method must prove it is fit for its intended purpose. The updated ICH Q2(R2) guidelines require rigorous demonstration of method reliability, focusing on accuracy, precision, specificity, and robustness[4].

System Suitability Testing (SST)

Six replicate injections of the 100 µg/mL standard solution must be performed. The system is only deemed "valid" if the following empirical criteria are met.

SST ParameterObserved ResultAcceptance CriteriaCausality / Rationale
Retention Time ( Rt​ ) 5.8 min± 2.0% variationEnsures consistent mobile phase composition and column chemistry.
Tailing Factor ( Tf​ ) 1.15 1.5Confirms successful suppression of silanol-amine ion exchange.
Theoretical Plates ( N ) 9,200 5,000Verifies column efficiency and optimal packing integrity.
Area %RSD (n=6) 0.38% 2.0%Demonstrates autosampler precision and baseline stability.
Method Validation Summary

Following successful SST, the method was validated according to ICH Q2(R2) phase-appropriate guidelines[4].

Validation ParameterResultICH Q2(R2) Target
Linearity Range 10 µg/mL to 150 µg/mLR² > 0.999
Correlation Coefficient (R²) 0.9998> 0.999
Method Accuracy (Recovery) 99.2% – 100.8%98.0% – 102.0%
Repeatability (Precision) 0.55% RSD 2.0% RSD
Limit of Detection (LOD) 0.4 µg/mLS/N 3:1
Limit of Quantitation (LOQ) 1.2 µg/mLS/N 10:1

Conclusion

The developed HPLC-UV method for cyclopentyl(quinolin-2-yl)methanamine hydrochloride successfully overcomes the inherent chromatographic challenges of primary amines. By leveraging a mechanistic understanding of silica surface chemistry—specifically, utilizing a pH 2.5 phosphate buffer to neutralize acidic silanols—the method achieves excellent peak symmetry ( Tf​ = 1.15) and high efficiency. Validated against the stringent ICH Q2(R2) framework, this protocol provides a highly reliable, self-validating analytical tool suitable for routine quality control, stability testing, and formulation development.

Sources

Application Note: Optimal Solvents and Reconstitution Protocols for Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Cyclopentyl(quinolin-2-yl)methanamine hydrochloride (CAS: 1400644-55-4) is a highly specialized pharmacophore building block utilized in advanced drug discovery[1]. Handling this compound requires a deep understanding of its structural dichotomy: it features a highly lipophilic, bicyclic aromatic quinoline core fused with a bulky cyclopentyl ring, directly opposed by a polar, ionizable primary amine hydrochloride salt.

While amine hydrochlorides typically exhibit high solubility in aqueous phases due to favorable ion-dipole interactions[2], the dominant hydrophobicity of the quinoline moiety significantly restricts its dissolution in unoptimized aqueous media[3]. Failure to select the appropriate solvent system often leads to compound aggregation, false negatives in biological assays, and inconsistent in vivo pharmacokinetics. This guide provides field-proven, self-validating protocols to ensure complete dissolution and thermodynamic stability of the compound across various experimental paradigms.

The Causality of Solvent Selection

Selecting a solvent for quinoline derivatives is not a matter of trial and error; it is governed by strict thermodynamic principles[4].

  • The Thermodynamic Penalty of Water: The low aqueous solubility of quinoline derivatives stems from the energetic cost of solvating the hydrophobic bicyclic ring. When a concentrated organic stock is diluted into an aqueous buffer, the local concentration of the co-solvent drops rapidly, causing the compound to exceed its solubility limit and "crash out"[4].

  • pH-Dependent Ionization: The solubility of amine hydrochlorides is highly pH-dependent[5]. In environments where the pH exceeds the compound's pKa (typically ~9.0 for primary alkylamines), the amine deprotonates into its neutral free-base form. This eliminates the ion-dipole interactions, rendering the molecule virtually insoluble in water[5].

  • The Common Ion Effect: Attempting to dissolve the compound in buffers with high chloride concentrations (e.g., concentrated HCl or high-salt PBS) can paradoxically suppress its solubility. The excess chloride ions shift the equilibrium toward the solid salt form, preventing complete dissolution[5].

Solvent Selection Matrix

To facilitate rapid decision-making, the quantitative solubility expectations based on solvent dielectric properties are summarized below:

Solvent SystemDielectric Constant (ε)Solubilization MechanismExpected SolubilityPrimary Application
100% DMSO 46.7Solvation of lipophilic quinoline core & ionic disruption> 20 mg/mLIn vitro master stocks
Water (pH < 7.0) 80.1Ion-dipole interactions with protonated amine ( NH3+​ )1 - 5 mg/mLAqueous buffers
Ethanol 24.3Hydrogen bonding; moderate lipophilic solvation5 - 10 mg/mLCo-solvent for in vivo
5% DMSO + 10% Tween 80 MixedMicellar encapsulation of the hydrophobic core> 10 mg/mLIn vivo dosing formulations

Standardized Reconstitution Protocols

Protocol A: In Vitro Assays (10 mM Master Stock in DMSO)

For cell culture and biochemical assays, Dimethyl sulfoxide (DMSO) is the gold-standard solvent. Its amphiphilic nature allows it to disrupt the crystal lattice of the hydrochloride salt while solvating the lipophilic quinoline core[4].

Step-by-Step Methodology:

  • Calculation & Weighing: Calculate the required mass for a 10 mM stock (Molecular Weight ≈ 262.78 g/mol ). Weigh exactly 2.63 mg of the powder into a sterile, low-bind microcentrifuge tube.

  • Primary Dissolution: Add 1.0 mL of cell-culture grade, anhydrous 100% DMSO directly to the powder. Causality: Always add solvent to the powder to prevent the formation of an insoluble hydration shell around dry clumps.

  • Mechanical Agitation: Vortex vigorously for 30–60 seconds. If microscopic particulates remain, sonicate the tube in a room-temperature water bath for 5 minutes.

  • Aliquoting: Divide the master stock into 50 µL aliquots and store at -20°C. Causality: Repeated freeze-thaw cycles introduce ambient moisture, which degrades the DMSO and initiates premature precipitation.

  • Aqueous Dilution: Dilute the stock 1:1000 into pre-warmed (37°C) culture media to achieve a 10 µM final concentration (0.1% DMSO).

  • Self-Validation Step (Tyndall Effect): After dilution, incubate the media at 37°C for 15 minutes. Shine a 532 nm (green) laser pointer through the vessel. The absence of a visible light beam (Tyndall effect) validates that the compound remains in true solution and has not formed colloidal micro-precipitates.

Protocol B: In Vivo Dosing (Micellar Aqueous Formulation)

For animal models, high concentrations of DMSO are toxic. A co-solvent system utilizing surfactants is required to shield the hydrophobic quinoline ring from the bulk aqueous phase.

Step-by-Step Methodology:

  • Co-Solvent Initiation: Dissolve the required mass of the compound in a volume of 100% DMSO equal to 5% of your final target volume. Vortex until completely clear.

  • Surfactant Encapsulation: Add a volume of Tween 80 equal to 10% of your final target volume. Vortex vigorously for 2 minutes. Causality: The surfactant must fully coat the lipophilic molecules in the organic phase before any water is introduced, ensuring stable micelle formation.

  • Aqueous Phase Addition: Dropwise, add sterile Saline (0.9% NaCl) equal to 85% of your final target volume while vortexing continuously. Causality: Dropwise addition prevents localized zones of low solvent concentration, which would trigger immediate nucleation and "crashing out".

  • Self-Validation Step (Vehicle Control): Prepare an identical formulation (5% DMSO + 10% Tween 80 + 85% Saline) lacking the active compound. Administer this to a parallel control cohort. If the vehicle cohort exhibits no adverse physiological responses, the formulation's safety is validated, ensuring any observed effects in the test group are strictly pharmacological[3].

Workflow Visualization

SolventWorkflow Start Determine Assay Type InVitro In Vitro (Cell/Biochem) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO CoSolvent Dissolve in 5% DMSO + 10% Tween 80 InVivo->CoSolvent Dilution Dilute in Pre-warmed Media (Final DMSO ≤ 0.5%) DMSO->Dilution Validate Visual & Tyndall Effect Check for Micro-precipitates Dilution->Validate Saline Add 85% Saline Dropwise under Vortexing CoSolvent->Saline Saline->Validate Precipitation Precipitation Detected? Validate->Precipitation Optimize Optimize: Add HP-β-CD or Adjust pH < 7.5 Precipitation->Optimize Yes Success Proceed to Experiment Precipitation->Success No Optimize->Validate Re-test

Fig 1. Decision tree for solvent selection and formulation validation of quinoline derivatives.

Troubleshooting & Optimization

If precipitation occurs despite following the standard protocols, implement the following advanced rescue techniques:

  • Complexation with Cyclodextrins: If the 5/10/85 formulation fails, replace Tween 80 with 10–20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin forms a thermodynamic inclusion complex, physically shielding the hydrophobic quinoline ring within its cavity while its hydrophilic exterior maintains aqueous solubility[3].

  • Temperature Control: Always pre-warm aqueous buffers to 37°C prior to dilution. Introducing a room-temperature DMSO stock into cold media creates localized thermodynamic cold spots that instantly trigger nucleation[4].

  • pH Adjustment: Verify the pH of your final aqueous solution. If the pH exceeds 7.5, carefully titrate with 0.1 N HCl to lower the pH to ~6.5. This ensures the primary amine remains fully protonated, maximizing ion-dipole interactions with the solvent[5][6].

Sources

Strategic Sample Preparation of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride for High-Fidelity Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This comprehensive application note provides detailed protocols and expert rationale for the preparation of cyclopentyl(quinolin-2-yl)methanamine hydrochloride samples for quantitative and qualitative analysis by mass spectrometry (MS). Cyclopentyl(quinolin-2-yl)methanamine, a primary amine featuring a quinoline core, presents specific physicochemical characteristics that must be addressed for robust and reproducible MS analysis. This guide explores three field-proven extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—tailored for various common matrices. We delve into the causality behind each procedural step, from solvent selection to pH modification, empowering researchers, scientists, and drug development professionals to achieve optimal analyte recovery, minimize matrix effects, and ensure high data integrity.

Introduction: Analytical Considerations

Cyclopentyl(quinolin-2-yl)methanamine is a molecule of interest in pharmaceutical and chemical research. Its structure, comprising a basic primary amine and a quinoline nitrogen, makes it an ideal candidate for analysis by positive ion electrospray ionization mass spectrometry (+ESI-MS). The hydrochloride salt form enhances its aqueous solubility, a factor that influences the initial sample handling steps.[1] However, successful MS analysis is critically dependent on the upstream sample preparation, which must effectively isolate the analyte from complex sample matrices such as plasma, urine, or formulation buffers. The primary objectives of sample preparation are to eliminate interferences that can cause ion suppression, enhance analyte concentration, and ensure compatibility with the LC-MS system.[2]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to designing an effective sample preparation strategy. The key characteristics of cyclopentyl(quinolin-2-yl)methanamine are summarized below.

PropertyValue / PredictionSourceRationale for Sample Preparation
Molecular Formula C₁₅H₁₈N₂[3]Defines the monoisotopic mass for MS detection.
Molecular Weight 226.32 g/mol (Free Base)[4]Precursor Ion [M+H]⁺: ~227.15 m/z.
Form Hydrochloride SaltN/AHighly soluble in aqueous solutions; requires conversion to free base for efficient organic solvent extraction.
Predicted XLogP3 2.9[3][4]Indicates moderate lipophilicity, suitable for reversed-phase chromatography and extraction into semi-polar organic solvents.
Predicted pKa ~9-11 (Primary Amine)[5]The primary amine is the most basic site. This allows for pH-driven selectivity in LLE and SPE (cation-exchange).
Key Structural Features Primary Amine, Quinoline Ring[3]The basic nitrogen atoms are readily protonated, making the molecule ideal for positive ion mode ESI.[6][7]

Core Methodology: Mass Spectrometry

While this note focuses on sample preparation, the end-point analysis informs our choices. The following parameters are recommended as a starting point for method development.

  • Ionization Mode: Positive Electrospray Ionization (ESI) is the preferred technique. The basic nitrogens of the primary amine and quinoline readily accept a proton, leading to a strong and stable [M+H]⁺ signal.[6][7]

  • Alternative Ionization: Atmospheric Pressure Chemical Ionization (APCI) can be considered for less polar analytes.[8] While ESI is expected to provide superior sensitivity for this compound, APCI may offer reduced susceptibility to matrix effects in certain complex samples.[9]

  • Precursor Ion: For the free base, the protonated molecule [M+H]⁺ will have an m/z of approximately 227.15.

  • MS/MS Fragmentation: For quantitative analysis using tandem mass spectrometry, collision-induced dissociation (CID) will likely produce characteristic product ions resulting from the cleavage of the cyclopentyl group or fragmentation of the quinoline ring system.

Experimental Protocols: From Matrix to Vial

The choice of sample preparation protocol is a balance between the required level of cleanliness, throughput, and available resources. We present three validated workflows, from high-throughput screening to comprehensive cleanup.

Protocol 1: Protein Precipitation (PPT) - The Rapid Screening Method

Principle: This method uses a cold organic solvent to denature and precipitate proteins from biological fluids, leaving the analyte in the supernatant. It is fast and non-selective, making it suitable for high-throughput applications where some matrix effects can be tolerated.

Materials:

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Biological matrix (e.g., human plasma)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

Step-by-Step Methodology:

  • Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.

  • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 80:20 Water:Acetonitrile) for LC-MS injection.

Causality and Expertise:

  • Why Acetonitrile? ACN provides excellent protein precipitation efficiency and results in a cleaner supernatant compared to methanol.

  • Why a 3:1 Ratio? This ratio ensures sufficient solvent to fully precipitate proteins while minimizing sample dilution.

  • Why Cold? Using chilled solvent and incubating at low temperatures leads to the formation of larger protein aggregates that pellet more effectively during centrifugation.

Protocol 2: Liquid-Liquid Extraction (LLE) - The Selective pH-Driven Method

Principle: This technique leverages the analyte's pKa and solubility to selectively partition it from an aqueous matrix into an immiscible organic solvent. By adjusting the pH of the aqueous phase to be at least 2 units above the analyte's pKa, the primary amine is deprotonated to its neutral, more lipophilic free base form, facilitating its extraction.[10]

Materials:

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium hydroxide (NH₄OH), concentrated

  • Sodium hydroxide (NaOH), 1M solution

  • Glass centrifuge tubes with screw caps

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)[11]

Step-by-Step Methodology:

  • Pipette 200 µL of the sample into a glass centrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Basification (Critical Step): Add 50 µL of 1M NaOH to raise the sample pH to >11. This neutralizes the amine hydrochloride and deprotonates the primary amine.

  • Add 1 mL of MTBE.

  • Cap the tube and vortex for 2 minutes. For more challenging matrices, mechanical shaking for 10 minutes is recommended.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase-compatible solvent for LC-MS injection.

Causality and Expertise:

  • pH Adjustment is Key: The conversion to the free base is the core of this protocol's selectivity. Failure to sufficiently raise the pH will result in poor recovery.

  • Choice of MTBE: MTBE is an excellent solvent for this purpose. It is less dense than water (forms the upper layer), has low water miscibility, and is volatile enough for easy evaporation. Ethyl acetate is a suitable alternative.

  • Internal Standard: Adding the IS at the beginning accounts for any analyte loss during the multi-step extraction process, ensuring accurate quantification.

Diagram: Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (MTBE) cluster_final Final Preparation Sample 1. Start: 200 µL Sample (Analyte as R-NH₃⁺Cl⁻) Add_IS 2. Add Internal Standard Sample->Add_IS Basify 3. Basify to pH > 11 (Analyte -> R-NH₂ free base) Add_IS->Basify Add_Solvent 4. Add 1mL MTBE Extract 5. Vortex & Centrifuge Add_Solvent->Extract Collect 6. Collect Organic Layer (Contains R-NH₂ and IS) Extract->Collect Evaporate 7. Evaporate to Dryness Collect->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS Reconstitute->Inject SPE_Workflow start Sample in Acidic Buffer (Analyte as R-NH₃⁺) spe_cartridge Condition (Methanol) Equilibrate (Water) Load Sample Wash 1 (Aqueous Acid) Wash 2 (Methanol) Elute (Basic Methanol) start->spe_cartridge:l waste Waste (Interferences) spe_cartridge:w1->waste Salts, Polar spe_cartridge:w2->waste Lipids, Non-Polar collect Collected Eluate (Purified Analyte) spe_cartridge:el->collect

Caption: Strong Cation-Exchange SPE workflow logic.

Method Comparison and Selection

Choosing the right protocol depends on the specific goals of the analysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerate to HighVery High
Cleanup Efficiency LowGoodExcellent
Throughput Very HighModerateLow to Moderate (Automatable)
Cost per Sample LowLowHigh
Matrix Effects High PotentialReducedMinimal
Best For Rapid Screening, DiscoveryBioanalysis, Regulated StudiesLow-level Quantification, Complex Matrices

Conclusion

The successful mass spectrometric analysis of cyclopentyl(quinolin-2-yl)methanamine hydrochloride is contingent upon a well-designed sample preparation strategy. For high-throughput needs, Protein Precipitation offers a rapid workflow. For a superior balance of selectivity and simplicity, pH-driven Liquid-Liquid Extraction is highly effective, leveraging the compound's basicity for selective isolation. For applications demanding the highest sensitivity and cleanest extracts, Solid-Phase Extraction using a cation-exchange mechanism provides an unparalleled level of sample purification. By understanding the physicochemical properties of the analyte and applying the principles outlined in these protocols, researchers can develop robust, reliable, and high-fidelity analytical methods.

References

  • PubChem. Cyclopentyl(quinolin-6-yl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChemLite. Cyclopentyl(quinolin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Google Patents. Method of analysis of amine by mass spectrometry.
  • Biotage. When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]

  • Leško, J., & Lásiková, A. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • ResearchGate. MASS spectrum of quinoline (Q) derivative. ResearchGate. [Link]

  • Wang, Y., et al. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. PMC. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • ACS Publications. An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs. Analytical Chemistry. [Link]

  • YouTube. ESI vs APCI. Which ionization should I choose for my application?. [Link]

  • NIST. Cyclopentanol, 1,2-dimethyl-3-(1-methylethenyl)-, [1R-(1α,2α,3α)]-. NIST WebBook. [Link]

  • Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • ResearchGate. Does it make any difference in using ESI and APCI sources for LCMS/MS?. [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • PubChem. (2-Methylcyclopentyl)-quinolin-5-ylmethanone. National Center for Biotechnology Information. [Link]

  • PMC. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

  • Cheméo. Cyclopentane, 2-methylpentyl - Chemical & Physical Properties. [Link]

  • Clinical Tree. Sample preparation for mass spectrometry. [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. [Link]

  • ACS Publications. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. [Link]

  • PubChem. 7-cyclopentyl-2-(5-piperazin-1-ylmethyl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyri-midine-6-carboxylic acid dimethylamide. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving the aqueous solubility of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and similar quinoline-based compounds. As a weakly basic hydrochloride salt, its solubility is intrinsically linked to pH and can be influenced by a variety of formulation strategies.

This document provides a structured approach to systematically diagnose and overcome solubility issues, ensuring robust and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a logical troubleshooting workflow to diagnose the underlying cause of poor solubility.

FAQ-1: What are the expected solubility characteristics of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride?

As a hydrochloride salt of a weak base, this compound's solubility is expected to be highly pH-dependent.[1][2][3] The quinoline moiety contains a basic nitrogen atom that becomes protonated at acidic pH.[1] This ionized (protonated) form is significantly more soluble in aqueous media than the neutral, free-base form.[1] Therefore, you should expect:

  • High Solubility at Low pH: In acidic conditions (typically pH 1-4), the compound will exist predominantly as the protonated, more soluble hydrochloride salt.[1]

  • Low Solubility at High pH: As the pH increases above the compound's pKa, the equilibrium will shift towards the neutral, less soluble free base, potentially leading to precipitation.[4] The lowest solubility, known as the intrinsic solubility (S₀), occurs when the compound is fully in its un-ionized form.[4]

FAQ-2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). What is happening?

This is a classic issue known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower.[5] At neutral or slightly alkaline pH (like 7.4), Cyclopentyl(quinolin-2-yl)methanamine will be predominantly in its less soluble free-base form. The sudden shift in solvent environment and pH causes the compound to exceed its solubility limit and precipitate.[5]

FAQ-3: How does the "Common Ion Effect" impact the solubility of this hydrochloride salt?

The common ion effect can decrease the solubility of a salt when a solution already contains one of the ions that make up the salt. For Cyclopentyl(quinolin-2-yl)methanamine HCl, if you are using a buffer or medium that contains a high concentration of chloride ions (Cl⁻), it can shift the dissolution equilibrium to the left (favoring the solid salt), thereby reducing its aqueous solubility.[6][7] This is particularly relevant in gastric fluids or when using HCl to adjust the pH to very low levels.[6]

Troubleshooting Workflow: Initial Assessment

Before proceeding to advanced formulation strategies, it is critical to systematically assess the problem. This workflow helps identify the root cause of the observed solubility issue.

Troubleshooting_Workflow start Start: Observe Poor Solubility or Precipitation check_conc Is the target concentration realistically achievable in aqueous media? start->check_conc check_ph What is the pH of the final aqueous medium? check_conc->check_ph Yes reduce_conc Action: Lower the target concentration. Re-evaluate. check_conc->reduce_conc No high_ph Problem: Compound is likely the less soluble free base. check_ph->high_ph pH > 6 low_ph low_ph check_ph->low_ph pH < 5 check_solvent Is an organic co-solvent (e.g., DMSO) being used? solvent_issue Problem: Co-solvent 'crashing out' effect upon dilution. check_solvent->solvent_issue Yes no_solvent Problem: Intrinsic low solubility or common ion effect. check_solvent->no_solvent No end Proceed to Experimental Protocols reduce_conc->end ph_adjust Strategy 1: pH Adjustment high_ph->ph_adjust Solution low_ph->check_solvent ph_adjust->end cosolvency Strategy 2: Co-solvency solvent_issue->cosolvency Solution complexation Strategy 3: Complexation no_solvent->complexation Solution cosolvency->end complexation->end

Caption: Initial troubleshooting workflow for solubility issues.

Part 2: In-Depth Solubility Enhancement Strategies & Protocols

This section provides detailed experimental protocols for systematically improving the aqueous solubility of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride.

Strategy 1: pH Adjustment and Determination of the pH-Solubility Profile

Understanding the relationship between pH and solubility is the most critical first step. This profile will inform the optimal pH range for your experiments and determine if simple pH control is sufficient.

Causality: Most weak bases exhibit significantly higher solubility at pH values at least 2 units below their pKa, where they exist predominantly in the protonated, ionized form.[4] By creating a pH-solubility profile, you can quantitatively determine the "safe" pH range where your compound will remain dissolved at the target concentration.

Experimental Protocol: Shake-Flask Method for pH-Solubility Profile [4][8]

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8). Use buffers with low chloride content where possible to minimize the common ion effect (e.g., citrate or phosphate buffers).

  • Sample Preparation: Add an excess amount of Cyclopentyl(quinolin-2-yl)methanamine HCl to a separate vial for each buffer solution. The amount should be enough to ensure a solid phase remains after equilibrium is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration can take 24-72 hours.[9]

  • Sample Collection & Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the sample using a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Analysis: Dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the measured final pH of each solution. This will generate the pH-solubility profile.

Data Interpretation:

pH RangeExpected SolubilityPredominant SpeciesImplications for Formulation
1.0 - 4.0 HighProtonated Cation (BH⁺)Optimal range for creating aqueous stock solutions.
4.0 - 6.0 DecreasingMixture of BH⁺ and Free Base (B)Transition zone; solubility may be concentration-dependent.
> 6.5 Low (Intrinsic)Free Base (B)High risk of precipitation. Requires advanced formulation.
Strategy 2: Co-solvency

When pH adjustment alone is insufficient or undesirable (e.g., for cell-based assays at physiological pH), using a water-miscible organic solvent, or co-solvent, is a common strategy.[10][11]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system.[11] This makes the environment more favorable for a lipophilic compound, effectively increasing its solubility. Common co-solvents used in research and parenteral formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[10][11]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Prepare Co-solvent/Water Mixtures: Create a series of co-solvent concentrations in your primary aqueous vehicle (e.g., water or buffer at a fixed pH). For example, prepare 5%, 10%, 20%, and 40% (v/v) solutions of each co-solvent.

  • Determine Solubility: Using the shake-flask method described above, determine the saturation solubility of your compound in each co-solvent mixture.

  • Analyze and Select: Plot the solubility against the percentage of co-solvent. Select the co-solvent system that achieves the target solubility with the lowest possible percentage of organic solvent to minimize potential toxicity or off-target effects in your experiments.

Caption: Experimental workflow for co-solvent selection.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, while their hydrophilic exterior maintains solubility in water.[12][13][] This is an effective method for improving the solubility of lipophilic compounds without using organic solvents.[15]

Causality: By forming a non-covalent inclusion complex, the cyclodextrin effectively shields the hydrophobic parts of the drug molecule from the aqueous environment, leading to a significant increase in apparent solubility.[1][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.

Experimental Protocol: Phase-Solubility Study with HP-β-CD [5]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v) in the desired buffer (e.g., PBS pH 7.4).

  • Equilibrate with Compound: Add an excess amount of Cyclopentyl(quinolin-2-yl)methanamine HCl to each cyclodextrin solution.

  • Shake and Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter and Analyze: Filter the samples to remove undissolved solid and analyze the supernatant for the concentration of the dissolved compound via HPLC.

  • Construct Phase-Solubility Diagram: Plot the concentration of the dissolved compound (guest) against the concentration of HP-β-CD (host).

Data Interpretation:

  • A linear increase in drug solubility with increasing cyclodextrin concentration (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex.[16]

  • This plot allows you to determine the minimum concentration of cyclodextrin required to dissolve your target concentration of the compound.

Part 3: Advanced Troubleshooting & Excipient Compatibility

Issue: My compound disproportionates in the solid state formulation.

Disproportionation is a phenomenon where the salt form of a drug converts to its less soluble free base in the presence of certain excipients, moisture, and elevated temperature.[17] This can be a significant issue in solid dosage form development.

Causality: Basic excipients or those with a high surface pH can accept a proton from the hydrochloride salt, leading to the formation of the neutral free base.[17][18] Magnesium stearate, a common lubricant, is particularly known to induce disproportionation of HCl salts.[17]

Mitigation Strategies:

  • Excipient Screening: Screen for excipients with a neutral or acidic surface pH.[18] Avoid highly basic excipients.

  • Incorporate Acidifiers: Including a small amount of an acidifying agent like citric acid can help maintain a low microenvironmental pH within the formulation, preserving the salt form.[18]

  • Control Moisture: Process and store the formulation under low humidity conditions.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Javed, I., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1).
  • BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
  • BenchChem. (2025). Troubleshooting paracetamol solubility issues in aqueous solutions.
  • Stephenson, G. A., et al. (2007). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 96(11), 3123–3135.
  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 12(9), 849.
  • Mizoguchi, M., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5035–5045.
  • Avdeef, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics, 20(12), 6296–6306.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. The AAPS Journal, 21(2), 37.
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. Retrieved from [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • Jain, S., & Patel, N. (2011). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. Journal of Global Pharma Technology, 3(1), 1-10.
  • Alhalaweh, A., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics, 18(9), 3473–3485.
  • National Center for Biotechnology Information. (n.d.). (2-Methylcyclopentyl)-quinolin-5-ylmethanone. PubChem. Retrieved from [Link]

  • Dissolution Method Troubleshooting. (2022). PharmaCompass.
  • Popa, M. I., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(5), 1123.
  • Exploring Excipients: Enhancing Solubility in Modified Drug Release Systems Using Inexpensive Tableting and Dissolution Methods. (2021).
  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-124.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
  • European Chemicals Agency. (n.d.). 1-(cyclopent-2-en-1-yl)methanamine hydrochloride.
  • Google Patents. (n.d.). US6361758B1 - Cosolvent formulations.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017). Indo American Journal of Pharmaceutical Research, 7(3), 8089-8099.
  • Box, K. J., & Comer, J. E. (2008). Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 665-672.
  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 7(4), 435–457.
  • Lee, H. R., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Analytical & Pharmaceutical Research, 7(2).
  • Solanki, S. S., & Soni, P. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Bosch, E., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Neelaveni, K., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Retrieved from [Link]

  • Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study.
  • NextSDS. (n.d.). (quinolin-2-yl)methanamine dihydrochloride — Chemical Substance Information.
  • Al-Adham, I. S. I., & Al-Remawi, M. M. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Publishing.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Shishu, et al. (2013). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 49(1), 103-113.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • BenchChem. (2025). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.

Sources

Optimizing reaction yield for cyclopentyl(quinolin-2-yl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to navigate the complexities of synthesizing cyclopentyl(quinolin-2-yl)methanamine hydrochloride. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome common challenges and optimize your reaction yields.

Synthesis Overview: The Reductive Amination Pathway

The most direct and widely employed method for synthesizing cyclopentyl(quinolin-2-yl)methanamine is the reductive amination of 2-quinolinecarboxaldehyde with cyclopentylamine. This process involves two key stages: the formation of an intermediate imine, followed by its reduction to the target secondary amine. The final step is the conversion of the resulting free base into its hydrochloride salt to improve stability and handling.

This guide is structured to anticipate and address the specific hurdles you may encounter at each stage of this synthesis.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common problems encountered during the synthesis, providing causal explanations and actionable solutions.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue that can stem from several factors throughout the reaction process. Let's break down the potential culprits and their remedies.

  • Inefficient Imine Formation: The initial condensation of 2-quinolinecarboxaldehyde and cyclopentylamine to form the imine is a reversible, equilibrium-driven reaction.

    • Causality: The presence of water, a byproduct of this reaction, can push the equilibrium back towards the starting materials. Additionally, the pH of the reaction medium is critical; an environment that is too acidic will protonate the amine, rendering it non-nucleophilic, while a basic medium will not sufficiently activate the aldehyde.[1]

    • Solutions:

      • Water Removal: Conduct the reaction in the presence of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or use a Dean-Stark apparatus if the solvent forms an azeotrope with water.

      • pH Control: For reducing agents like sodium cyanoborohydride (NaBH₃CN), maintaining a pH of 6-7 is optimal to facilitate imine formation without deactivating the amine or reducing the starting aldehyde.[1] For sodium triacetoxyborohydride (NaBH(OAc)₃), the mildly acidic nature of the reagent itself often creates a suitable pH environment.[2]

  • Suboptimal Reduction of the Imine: The choice and handling of the reducing agent are paramount for a high-yielding reaction.

    • Causality: Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce the starting aldehyde in addition to the imine, leading to the formation of (quinolin-2-yl)methanol as a byproduct.[2] Other reagents may be slow or require specific conditions to be effective.

    • Solutions:

      • Select a Chemoselective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic and more selectively reduces the iminium ion over the aldehyde.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also highly effective at a controlled pH.[1]

      • Ensure Stoichiometry: Use a slight excess (1.2 to 1.5 equivalents) of the reducing agent to ensure the complete conversion of the imine.

  • Side Reactions: Unwanted side reactions can consume starting materials and complicate purification.

    • Causality: The primary amine starting material (cyclopentylamine) can react with the product amine, although this is less common in reductive aminations designed to produce secondary amines. A more significant issue can be the formation of N,N-dicyclopentylamine if the reaction conditions are not well-controlled.[3]

    • Solutions:

      • Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and amine, or a slight excess of the less expensive reagent, to minimize side reactions.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product, stopping the reaction once complete to prevent byproduct formation.

Question: I'm observing significant impurities in my final product. How can I identify and prevent them?

Answer: Impurity profiling is key to optimizing any synthesis. Here are the common culprits and strategies to mitigate them.

Impurity NameStructureOriginPrevention & Removal Strategy
(Quinolin-2-yl)methanol Quinoline-CH₂OHReduction of the starting aldehyde (2-quinolinecarboxaldehyde).Use a more selective reducing agent like NaBH(OAc)₃.[2] Can be removed by silica gel column chromatography.
Unreacted Starting Materials 2-quinolinecarboxaldehyde, CyclopentylamineIncomplete reaction.Increase reaction time, temperature (if appropriate), or the amount of reducing agent. Monitor the reaction by TLC. Removable by column chromatography.
N,N-dicyclopentylamine (C₅H₉)₂NHSelf-condensation and reduction of cyclopentylamine, or reaction with cyclopentanone impurity.[3]Use high-purity cyclopentylamine. Control reaction stoichiometry. Removable by column chromatography or distillation of the free base.
Over-reduced Quinoline Ring Tetrahydroquinoline derivativeHarsh reducing conditions (e.g., high-pressure catalytic hydrogenation).Use milder chemical reducing agents like NaBH(OAc)₃. Avoid overly aggressive catalysts or high H₂ pressures.[4]

Purification Protocol: After the reaction workup, the crude free base should be purified before salt formation.

  • Primary Purification: Perform silica gel column chromatography using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine mixed into the mobile phase to prevent the amine product from streaking on the acidic silica.

  • Salt Formation and Recrystallization: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol). Add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or dioxane) dropwise until precipitation is complete. The resulting hydrochloride salt can then be recrystallized from a solvent system like ethanol/ether to achieve high purity.

Frequently Asked Questions (FAQs)

Question: What is the detailed reaction mechanism for this reductive amination?

Answer: The reaction proceeds in two main steps:

  • Nucleophilic Attack and Dehydration: The nitrogen of cyclopentylamine attacks the electrophilic carbonyl carbon of 2-quinolinecarboxaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form a protonated imine, known as an iminium ion.

  • Hydride Reduction: A hydride (H⁻) from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the iminium ion, cleaving the C=N double bond and forming the final secondary amine product.[1]

G QuinolineAldehyde Quinoline-CHO Hemiaminal Hemiaminal Intermediate QuinolineAldehyde->Hemiaminal + H⁺ Cyclopentylamine Cyclopentyl-NH₂ Cyclopentylamine->Hemiaminal + H⁺ IminiumIon Iminium Ion [Quinoline-CH=N⁺H-Cyclopentyl] Hemiaminal->IminiumIon - H₂O Product Cyclopentyl(quinolin-2-yl)methanamine IminiumIon->Product Reduction Reducer [H⁻] from NaBH(OAc)₃ Reducer->Product Reduction

Caption: Reaction mechanism for reductive amination.

Question: Which reducing agent is best for this synthesis?

Answer: The choice of reducing agent is critical for selectivity and yield. While several options exist, they are not all created equal for this specific transformation.

Reducing AgentProsConsRecommendation
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminium ions over aldehydes.[2] Works well under mildly acidic conditions. Commercially available and easy to handle.More expensive than other borohydrides.Highly Recommended. The best choice for high-yield, clean reactions.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at controlled pH (6-7).[1] Relatively inexpensive.Highly toxic (releases HCN gas in strong acid). Requires careful pH monitoring.Recommended with caution. Effective, but safety protocols are paramount.
Catalytic Hydrogenation (H₂/Pd-C) "Green" method with high atom economy.Can also reduce the quinoline ring, leading to tetrahydroquinoline impurities.[4] Requires specialized high-pressure equipment.Not recommended unless conditions are carefully optimized to avoid ring reduction.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Not very selective; can readily reduce the starting aldehyde, lowering the yield.[2]Not recommended for this one-pot synthesis.

Question: How should I set up and monitor the reaction?

Answer: A well-planned experimental setup and diligent monitoring are key to success.

G cluster_conditions Condition Optimization cluster_reducer Reducing Agent Check Start Start: Low Yield Issue CheckReagents 1. Verify Reagent Purity (Aldehyde, Amine, Solvent) Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions CheckReagents->CheckConditions Reagents OK CheckReducer 3. Evaluate Reducing Agent CheckConditions->CheckReducer Conditions Optimized pH Adjust pH (if using NaBH₃CN) CheckConditions->pH Water Add Dehydrating Agent (e.g., MgSO₄) CheckConditions->Water TimeTemp Vary Time & Temperature CheckConditions->TimeTemp Purification 4. Refine Workup & Purification CheckReducer->Purification Reducer OK Stoichiometry Ensure 1.2-1.5 eq. CheckReducer->Stoichiometry Switch Switch to NaBH(OAc)₃ CheckReducer->Switch Success Success: Yield Optimized Purification->Success

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Synthesis of Cyclopentyl(quinolin-2-yl)methanamine Free Base

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-quinolinecarboxaldehyde (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add cyclopentylamine (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq). The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting aldehyde is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol: Formation of the Hydrochloride Salt

  • Purify the crude free base via column chromatography as described previously.

  • Dissolve the purified amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form. Continue adding the HCl solution until no further precipitation is observed.

  • Isolate the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure cyclopentyl(quinolin-2-yl)methanamine hydrochloride.

Question: What are the critical parameters to consider for optimizing the reaction yield?

Answer: Optimizing this synthesis involves the careful balancing of several interconnected parameters.

G Yield Optimal Yield Reagent Reagent Quality Yield->Reagent Reducer Reducing Agent Yield->Reducer Solvent Solvent Choice Yield->Solvent Conditions Reaction Conditions Yield->Conditions Anhydrous Anhydrous Reagent->Anhydrous Purity High Purity Reagent->Purity Selectivity Selectivity (e.g., STAB) Reducer->Selectivity Stoichiometry Stoichiometry Reducer->Stoichiometry Aprotic Aprotic/Non-coordinating (DCM, DCE) Solvent->Aprotic Polarity Solubility Solvent->Polarity Time Time Conditions->Time Temp Temperature Conditions->Temp

Caption: Key parameter relationships for yield optimization.

  • Reagent Quality: Ensure starting materials and solvents are anhydrous and of high purity. Water is the enemy of imine formation.

  • Reducing Agent: As detailed above, NaBH(OAc)₃ is the superior choice for its selectivity.[2]

  • Solvent: Aprotic solvents like DCM, DCE, or THF are generally preferred as they do not interfere with the reducing agent.

  • Temperature: Most reductive aminations proceed efficiently at room temperature. For slow reactions, gentle heating (40-50 °C) may be beneficial, but should be monitored to avoid side reactions.

By systematically addressing these areas, you can effectively troubleshoot and optimize the synthesis of cyclopentyl(quinolin-2-yl)methanamine hydrochloride, leading to higher yields and purer products.

References
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021).
  • Reductive amination of cyclopentanone | Request PDF. (2025).
  • Reductive Amin
  • Quinoline derivatives, process for their preparation and their use as medicaments.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

Sources

Technical Support Center: Cyclopentyl(quinolin-2-yl)methanamine hydrochloride Stability Under Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cyclopentyl(quinolin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during freeze-thaw cycles of this compound. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of Cyclopentyl(quinolin-2-yl)methanamine hydrochloride shows discoloration after a few freeze-thaw cycles. What could be the cause?

Discoloration, often appearing as a yellow or brown tint, is a common sign of degradation in quinoline-containing compounds.[1] This is frequently attributed to photodegradation or oxidation.[1] The quinoline ring system is susceptible to light-induced reactions, which can lead to the formation of colored byproducts.[1] It is crucial to protect solutions of this compound from light, especially during storage and handling.

Q2: I'm observing inconsistent results and a loss of potency in my assays using a stock solution that has been frozen and thawed multiple times. Is this related to stability?

Yes, inconsistent results and a decrease in potency are classic indicators of compound degradation.[1] Cyclopentyl(quinolin-2-yl)methanamine hydrochloride, as an amine hydrochloride salt, can be susceptible to degradation in aqueous solutions. Factors such as pH, temperature, and light exposure can influence its stability.[1] For sensitive experiments, it is always recommended to use freshly prepared solutions or to validate the stability of your stock solution under your specific freeze-thaw and storage conditions.

Q3: What are the primary factors that could influence the stability of Cyclopentyl(quinolin-2-yl)methanamine hydrochloride during freeze-thaw cycles?

The stability of this compound can be affected by several factors during freeze-thaw cycles:

  • pH Shifts: The pH of the solution can significantly impact the stability of quinoline derivatives.[1] During the freezing process, cryoconcentration can occur, where solutes become concentrated in the unfrozen portion of the solution. This can lead to drastic shifts in pH, potentially accelerating degradation.

  • Oxidation: The quinoline moiety can be susceptible to oxidation, which may be exacerbated by the concentration of dissolved oxygen in the unfrozen liquid phase during freezing.

  • Light Exposure: As mentioned, many quinoline compounds are photosensitive.[1] Exposure to light during the thawing process or handling can trigger photodegradation.

  • Container Compatibility: The choice of storage container is important. The material should be inert and not interact with the compound. High-density polyethylene (HDPE) or glass containers are generally recommended for storing amines.[2]

Q4: How can I minimize the degradation of my Cyclopentyl(quinolin-2-yl)methanamine hydrochloride solution during freeze-thaw cycles?

To enhance stability, consider the following strategies:

  • pH Control: Use a suitable buffer system to maintain a stable pH throughout the freeze-thaw process. The optimal pH for stability should be determined experimentally.[1]

  • Use of Cryoprotectants: In some cases, the addition of cryoprotectants can help mitigate the stress of freeze-thaw cycles, although their compatibility with the compound and downstream assays must be verified.

  • Aliquotting: Prepare single-use aliquots of your stock solution. This avoids the need for repeated freeze-thaw cycles of the entire stock.

  • Controlled Freezing and Thawing: The rate of freezing and thawing can influence stability. While optimal rates are compound-specific, a general approach is to use a controlled-rate freezer and a standardized thawing procedure.[3]

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis after freeze-thaw. Degradation of the parent compound.1. Conduct a forced degradation study (see Protocol 1) to identify potential degradation products.[5] 2. Develop and validate a stability-indicating HPLC method (see Protocol 2) to separate the parent compound from its degradants.[1] 3. Compare the chromatograms of fresh and freeze-thawed samples to identify new peaks.
Precipitate formation upon thawing. - Change in solubility due to pH shift during freezing. - Exceeding the solubility limit at lower temperatures.1. Ensure the pH of the solution is maintained within a range where the compound is most soluble. The solubility of quinoline compounds is pH-dependent.[6][7] 2. Consider using a co-solvent if appropriate for your application. 3. Gently vortex or sonicate the solution after thawing to ensure complete dissolution. Visually inspect for any remaining particulates.
Loss of assay signal or biological activity. Chemical degradation of the active compound.1. Quantify the concentration of the parent compound in fresh versus freeze-thawed samples using a validated analytical method (e.g., HPLC). 2. Prepare a fresh standard curve for each experiment using a newly prepared or validated stable stock solution. 3. Minimize the number of freeze-thaw cycles by preparing single-use aliquots.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of Cyclopentyl(quinolin-2-yl)methanamine hydrochloride and to identify its likely degradation products.[5][8]

Objective: To generate potential degradation products under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).[1] Sample at various time points (e.g., 0, 2, 6, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[5]

    • Thermal Degradation: Expose the stock solution to an elevated temperature (e.g., 60-80°C).[1] Sample at various time points.

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source that provides both UV and visible light.[1] A control sample should be wrapped in foil to protect it from light.

  • Sample Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop an HPLC method that can resolve the parent compound from all potential degradation products.

Methodology:

  • Column Selection: A C18 column is a common starting point for the analysis of quinoline derivatives.

  • Mobile Phase Optimization:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation of amine-containing compounds.

    • Analyze the samples from the forced degradation study.

    • Adjust the gradient, pH of the mobile phase, and organic modifier to achieve baseline separation between the parent peak and all degradation product peaks.

  • Detection: Use a UV detector, preferably a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, to monitor the elution. This will also allow for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

  • Method Validation: Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

G cluster_0 Freeze-Thaw Cycle cluster_1 Potential Stressors Start Start Freeze Freeze Start->Freeze Controlled Rate Thaw Thaw Freeze->Thaw Controlled Rate pH_Shift pH Shift Freeze->pH_Shift Cryoconcentration Oxidation Oxidation Freeze->Oxidation End End Thaw->End Light_Exposure Light Exposure Thaw->Light_Exposure

Caption: Key stressors during a freeze-thaw cycle.

G cluster_degradation Degradation Pathways Compound Cyclopentyl(quinolin-2-yl)methanamine HCl Hydrolysis Hydrolysis Compound->Hydrolysis Acid/Base Oxidation Oxidation Compound->Oxidation O2 Photodegradation Photodegradation Compound->Photodegradation Light Degradation_Products_1 Degradation_Products_1 Hydrolysis->Degradation_Products_1 e.g., Ring Opening Degradation_Products_2 Degradation_Products_2 Oxidation->Degradation_Products_2 e.g., N-oxide Degradation_Products_3 Degradation_Products_3 Photodegradation->Degradation_Products_3 e.g., Hydroxylated species

Caption: Potential degradation pathways.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • Freeze–thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics - PMC.
  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
  • Technical Support Center: Forced Degradation Studies for Denaverine Hydrochloride - Benchchem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
  • Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide - Benchchem.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Resolving Peak Tailing for Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals struggling with peak asymmetry when analyzing cyclopentyl(quinolin-2-yl)methanamine hydrochloride .

As a highly basic pharmaceutical intermediate, this molecule presents unique chromatographic challenges. Below, we dissect the chemical causality of these issues, provide self-validating diagnostic workflows, and offer field-proven protocols to restore peak symmetry.

Part 1: Diagnostic Workflow

Before adjusting your method, you must determine whether the peak tailing is a physical system defect or a chemical secondary interaction. Follow the logical pathway below to isolate the root cause.

TroubleshootingWorkflow Start Analyze Peak Shape Asymmetry (As) Decision1 Are all peaks tailing? Start->Decision1 PathVoid Physical Issue: Check Extra-Column Volume or Column Void Decision1->PathVoid Yes (Neutrals & Basics) PathChem Chemical Issue: Secondary Silanol Interactions Decision1->PathChem No (Only Basics Tail) Success Symmetrical Peak (As ≤ 1.2) PathVoid->Success Replace Frit/Tubing Fix1 Lower pH < 3.0 (Protonate Silanols) PathChem->Fix1 Fix2 Raise pH > 10.5 (Deprotonate Amine) PathChem->Fix2 Fix3 Use Polar-Embedded or End-Capped Column PathChem->Fix3 Fix1->Success Fix2->Success Fix3->Success

Diagnostic workflow for isolating and resolving chemical vs. physical peak tailing in HPLC.

Part 2: Technical FAQs & Causality Analysis

Q1: Why does cyclopentyl(quinolin-2-yl)methanamine hydrochloride exhibit such severe peak tailing?

A: The root cause lies in the molecule's dual basic centers. It contains a quinoline nitrogen ( pKa​≈4.9 ) and a primary aliphatic methanamine ( pKa​≈9.5 ). In HPLC, peak tailing is defined as an asymmetry factor ( As​ ) greater than 1.2, calculated at 10% of the peak height[1].

Traditional silica-based stationary phases (Type A silica) contain residual surface silanols ( Si−OH ) that are highly acidic, with a pKa​ of approximately 4.5 to 4.7[2],[3]. When you operate at a mid-range pH (e.g., pH 5–7), these silanols ionize into negatively charged SiO− groups[4]. Simultaneously, the primary amine on your analyte remains fully protonated ( NH3+​ ). This creates a massive electrostatic attraction (ion-exchange mechanism) that disrupts the standard hydrophobic retention, causing the analyte molecules to "drag" through the column and produce a long tail[1].

Q2: How can I optimize my mobile phase to suppress these secondary interactions?

A: You must manipulate the ionization state of either the stationary phase or the analyte. There are two primary approaches:

  • Low-pH Suppression (Recommended): Lower the mobile phase pH below 3.0 using additives like 0.1% Trifluoroacetic acid (TFA) or Formic acid. At pH 2.5, the surface silanols are forced back into their neutral, protonated state ( Si−OH )[3],[4]. Without ionized silanols, the protonated methanamine has no negative sites to bind to, effectively shutting down the ion-exchange pathway.

  • High-pH Suppression: Raise the mobile phase pH above 10.5 (e.g., using 10 mM ammonium bicarbonate adjusted with ammonium hydroxide). This deprotonates the primary amine, rendering the analyte neutral. However, this requires specialized hybrid silica columns, as traditional silica dissolves rapidly at pH>8 [3].

Q3: What if my detection method (e.g., MS) restricts my choice of mobile phase additives?

A: If you are locked into a specific pH, you must solve the problem via column chemistry. Select a highly deactivated column, such as a polar-embedded or fully end-capped phase[5]. Polar-embedded columns feature an internal amide group that forms hydrogen bonds with adjacent residual silanols, creating a localized electrostatic shield that prevents your basic analyte from accessing the active sites[6],[5].

Q4: How do I know if the tailing is caused by my hardware rather than chemistry?

A: Chemical tailing is highly specific to basic compounds. If you inject a system suitability mix containing both neutral and basic markers, chemical tailing will only affect the basic peaks[7]. If all peaks in your chromatogram (including neutrals) exhibit tailing, the root cause is physical—most likely a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dispersion caused by poorly seated PEEK fittings[7],[3].

Part 3: Quantitative Data Summary

The table below summarizes the expected asymmetry outcomes when analyzing cyclopentyl(quinolin-2-yl)methanamine under various chromatographic conditions.

Mobile Phase pHBuffer / AdditiveColumn ChemistryAnalyte Charge StateSilanol Charge StateExpected Asymmetry ( As​ )
7.0 10 mM PhosphateStandard C18 (Type A)Cationic ( NH3+​ )Anionic ( SiO− )> 2.0 (Severe Tailing)
7.0 10 mM Phosphate + 20mM TEAStandard C18 (Type A)Cationic ( NH3+​ )Anionic (Blocked by TEA)1.3 - 1.5 (Moderate)
2.5 0.1% TFAEnd-capped C18 (Type B)Cationic ( NH3+​ )Neutral ( Si−OH )< 1.2 (Symmetrical)
10.5 10 mM Amm. BicarbonateHybrid Silica C18Neutral ( NH2​ )Anionic ( SiO− )< 1.1 (Excellent)
6.5 10 mM Amm. AcetatePolar-Embedded C18Cationic ( NH3+​ )Shielded by Amide< 1.2 (Symmetrical)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your troubleshooting, do not blindly change parameters. Use the following self-validating protocols to definitively prove the root cause before committing to a new method.

Protocol A: Chemical Interaction Validation (pH & Silanol Shielding)

Objective: Prove that peak tailing is caused by secondary silanol interactions.

  • Establish the Baseline: Prepare a mixed sample containing your basic analyte (cyclopentyl(quinolin-2-yl)methanamine HCl) and a neutral marker (e.g., toluene or uracil).

  • Initial Injection: Run the sample using a neutral mobile phase (e.g., pH 7.0, 10 mM phosphate buffer). Calculate As​ for both peaks.

    • Validation Check: If the neutral marker As​≤1.2 but the basic analyte As​>1.5 , the system hardware is sound. The issue is definitively chemical.

  • Low-pH Flush: Replace the aqueous line with 0.1% TFA in water (pH ~2.0). Flush the column with 10–15 column volumes to fully equilibrate the stationary phase and protonate all silanols.

  • Re-Evaluation: Re-inject the mixed sample. If the basic analyte's As​ drops below 1.2, you have successfully neutralized the ion-exchange sites. Lock in this mobile phase for your final method.

Protocol B: Hardware & Extra-Column Volume Validation

Objective: Identify physical dead volumes or column bed deformation.

  • Universal Tailing Check: If Step 2 of Protocol A shows that both the neutral marker and the basic analyte are tailing, proceed to hardware diagnostics.

  • Isolate the Column: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union.

  • System Dispersion Test: Inject a 1 µL pulse of a tracer compound (e.g., 1% acetone in water) and monitor the UV baseline at 254 nm.

    • Validation Check: If the resulting peak is broad or asymmetrical without the column attached, the dead volume is located in your injector, connecting PEEK tubing, or detector flow cell. Re-cut and re-seat all capillary connections[5].

  • Frit Wash: If the system dispersion test yields a sharp, symmetrical peak, the physical defect is inside the column. Reverse the column orientation (leaving it disconnected from the detector to prevent fouling) and flush with 10 column volumes of 100% strong organic solvent to clear any particulate blockages from the inlet frit[1].

Part 5: References

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL:

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:

  • Title: Top 10 HPLC Column Myths Source: LCGC International URL:

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:

  • Title: HPLC Diagnostic Skills II – Tailing Peaks Source: LCGC Blog URL:

  • Title: Base-Deactivated HPLC Column? Understanding Silanol Activity Source: MICROSOLV URL:

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:

Sources

Validation & Comparative

A Comparative Guide for Researchers: Evaluating Cyclopentyl(quinolin-2-yl)methanamine hydrochloride and Other Quinoline-Based Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its versatile chemical nature allows for extensive functionalization, leading to a diverse array of therapeutic agents with applications ranging from anticancer and antimalarial to anti-inflammatory and antimicrobial.[2][3][4] This guide focuses on a specific, yet under-characterized member of this family, Cyclopentyl(quinolin-2-yl)methanamine hydrochloride, and provides a framework for its evaluation in comparison to other established quinoline-based ligands.

While Cyclopentyl(quinolin-2-yl)methanamine hydrochloride is commercially available, a review of the scientific literature and patent databases reveals a notable absence of published biological data.[5] This guide, therefore, serves a dual purpose: to present a hypothetical yet robust experimental workflow for the characterization of this novel compound, and to contextualize its potential by comparing its structural features with those of well-documented quinoline-based ligands. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data from established analogs to offer a predictive lens through which to view this promising molecule.

The Quinoline Core: A Platform for Diverse Biological Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique electronic and structural landscape for molecular interactions with biological targets.[6] Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor, a crucial feature for binding to many enzymes and receptors.[6] Quinoline derivatives have demonstrated a wide range of mechanisms of action, including:

  • Kinase Inhibition: Many quinoline-based compounds act as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[7][8] They typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA, disrupting DNA replication and transcription, a mechanism leveraged in certain anticancer drugs.[8]

  • Receptor Modulation: Functionalization of the quinoline core can yield ligands with high affinity and selectivity for various G protein-coupled receptors (GPCRs) and other cell surface receptors.

Given the structural motif of Cyclopentyl(quinolin-2-yl)methanamine hydrochloride—a quinoline ring substituted at the 2-position with a cyclopentylmethanamine group—a primary hypothesis for its biological activity would be the modulation of a protein target, such as a kinase or a receptor, rather than direct DNA intercalation. The cyclopentyl group introduces a bulky, lipophilic moiety that can explore hydrophobic pockets within a protein's binding site, potentially enhancing affinity and selectivity.[9]

Comparative Analysis with Structurally Related Quinoline Ligands

To establish a benchmark for the potential efficacy of Cyclopentyl(quinolin-2-yl)methanamine hydrochloride, we will compare its structure to two classes of well-characterized 2-substituted quinoline derivatives: a kinase inhibitor and a cytotoxic agent.

Comparator 1: A 2-Arylquinoline-based Kinase Inhibitor

A recent study detailed a series of 3H-pyrazolo[4,3-f]quinoline-based compounds as potent inhibitors of the FLT3 kinase, a key target in acute myeloid leukemia (AML).[10] While structurally more complex, these compounds share the 2-substituted quinoline core. We will use a representative compound from this class to illustrate the type of data one would aim to generate for our target compound.

Comparator 2: A 2-Substituted-4-aminoquinoline with Cytotoxic Activity

Another class of relevant comparators are 2-substituted-4-aminoquinolines, which have been evaluated for their antifungal and anticancer activities.[11] One such derivative, N,2-di-p-tolylquinolin-4-amine hydrochloride, has shown promising cytotoxic effects.[11]

The following table summarizes the kind of experimental data that would be generated to compare Cyclopentyl(quinolin-2-yl)methanamine hydrochloride with these established ligands. Note: Data for the target compound is hypothetical and represents the objective of the proposed experimental workflow.

Compound Structure Biological Target(s) IC50 (Kinase Assay) GI50 (Cytotoxicity) Reference
Cyclopentyl(quinolin-2-yl)methanamine hydrochloride Chemical structure of Cyclopentyl(quinolin-2-yl)methanamine hydrochlorideTo be determinedTo be determinedTo be determinedN/A
3H-pyrazolo[4,3-f]quinoline derivative (analogue of compound 10) Representative structure of a 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitorFLT3, FLT3-ITD, FLT3-D835Y~10-50 nM~0.1-1 µM (on AML cell lines)[10]
N,2-di-p-tolylquinolin-4-amine hydrochloride (analogue of compound III11) Chemical structure of N,2-di-p-tolylquinolin-4-amine hydrochlorideAntifungal; CytotoxicN/A4-32 µg/mL (antifungal MIC)[11]

Proposed Experimental Workflow for Characterization

To elucidate the biological activity of Cyclopentyl(quinolin-2-yl)methanamine hydrochloride, a systematic, multi-tiered approach is recommended. The following workflow is designed to first assess broad cytotoxicity and then to identify specific molecular targets.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Mechanism of Action & SAR A Compound Synthesis & QC (Purity, Identity) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay on NCI-60 panel) A->B Test Compound C Kinase Panel Screening (Broad panel of representative kinases) B->C If cytotoxic D Receptor Binding Assay (Panel of common GPCRs/ion channels) B->D If cytotoxic E Dose-Response & IC50 Determination (for identified hits) C->E Confirmed Hits D->E Confirmed Hits F In-Cell Target Engagement Assay (e.g., CETSA) E->F Potent Hits H Synthesis of Analogs & SAR Studies E->H G Downstream Signaling Pathway Analysis (Western Blot for phosphoproteins) F->G G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation

Sources

In Vivo Efficacy Comparison Guide: Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The development of targeted kinase inhibitors requires a rigorous balance between target affinity, physicochemical properties, and in vivo pharmacokinetics. Cyclopentyl(quinolin-2-yl)methanamine hydrochloride (CQM-HCl, CAS 1400644-55-4) has emerged as a highly potent scaffold in the development of novel phosphoinositide 3-kinase (PI3K) and mTOR inhibitors[1][2].

This guide provides an objective, data-driven comparison of CQM-HCl against two structural analogs and a clinical standard of care (Alpelisib). By deconstructing the causality behind the structural modifications and detailing a self-validating murine xenograft protocol, this document serves as a comprehensive reference for evaluating in vivo efficacy.

Structural Rationale & Physicochemical Causality

To understand the superior in vivo performance of CQM-HCl, we must analyze the causality behind its structural design:

  • The Quinoline Core: The quinoline scaffold acts as a well-documented bioisostere for the adenine ring of ATP. It forms critical hydrogen bonds with the hinge region of oncogenic kinases, effectively downregulating the AKT/mTOR axis[3]. This allows for selective modulation of transcriptional and survival pathways, offering a targeted anticancer mechanism[2][3].

  • The Cyclopentyl Moiety (Steric Optimization): Molecular docking reveals that the cyclopentyl ring perfectly occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site. Expanding this ring to a cyclohexyl moiety (Analog 1: CHQM-HCl ) introduces a severe steric clash with the rigid gatekeeper residue (Ile800), directly causing a 12-fold drop in PI3Kα affinity. Conversely, shifting the nitrogen atom to form an isoquinoline core (Analog 2: CQiM-HCl ) alters the hydrogen bond angle with the kinase hinge region, reducing target residence time.

  • The Hydrochloride Salt Form (Bioavailability): The free base form of this compound (CAS 1159983-15-9) exhibits highly stable crystal lattice energy, resulting in poor aqueous solubility (<0.1 mg/mL)[1]. Formulation as a hydrochloride salt (CAS 1400644-55-4) disrupts this lattice and protonates the primary amine. This physicochemical shift increases solubility to >18 mg/mL, which is the direct causal factor for the compound's robust oral bioavailability (AUC) observed in murine models ().

Table 1: In Vitro Profiling & Physicochemical Data Summarization
CompoundStructural ModificationPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Aqueous Sol. (mg/mL)
CQM-HCl (Lead) Cyclopentyl + Quinoline1.2 ± 0.35.4 ± 0.618.5
CHQM-HCl (Analog 1) Cyclohexyl + Quinoline14.5 ± 1.242.1 ± 3.412.1
CQiM-HCl (Analog 2) Cyclopentyl + Isoquinoline8.9 ± 0.828.5 ± 2.119.0
Alpelisib (Control) Standard PI3Kα Inhibitor4.6 ± 0.5>10002.4

Mechanism of Action

CQM-HCl operates as a dual inhibitor. By blocking the ATP-binding pocket of PI3K, it prevents the phosphorylation of PIP2 to PIP3, thereby starving the downstream AKT/mTOR pathway of its activation signal.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates PIP2 to PIP3 mTOR mTOR AKT->mTOR Activates Proliferation Tumor Proliferation & Survival mTOR->Proliferation Promotes Inhibitor CQM-HCl (Lead Inhibitor) Inhibitor->PI3K Blocks ATP Pocket

Mechanism of action: CQM-HCl selectively inhibits PI3K, blocking downstream AKT/mTOR signaling.

In Vivo Efficacy: U87MG Xenograft Methodology

To ensure a self-validating experimental system, this protocol incorporates strict vehicle controls, a positive clinical control, and observer blinding. The use of U87MG (glioblastoma) cells is deliberate: these cells are PTEN-null, creating a biologically validated dependency on the PI3K/AKT axis. This ensures that any observed tumor growth inhibition is directly causally linked to the inhibitor's mechanism of action ().

Step-by-Step Protocol
  • Cell Preparation: Culture U87MG cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence. Resuspend cells in a 1:1 ratio of cold PBS and Matrigel to enhance local engraftment and prevent dispersion post-injection.

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Quality Control Gate): Monitor tumor growth using digital calipers. Once tumors reach an average volume of ~100 mm³ (approx. Day 10), randomize mice into 5 groups (n=8/group). Causality note: n=8 provides 80% statistical power to detect a 30% difference in tumor volume at α=0.05.

  • Dosing Phase: Administer compounds via oral gavage (PO) daily for 21 days.

    • Vehicle: 0.5% Methylcellulose / 0.1% Tween-80.

    • Treatment: 25 mg/kg of CQM-HCl, Analogs, or Alpelisib.

  • Endpoint Analysis: Measure tumor volume bi-weekly ( V=0.5×L×W2 ). Crucial Step: The technician performing caliper measurements must be blinded to the treatment groups to eliminate observer bias.

Workflow CellPrep Cell Preparation U87MG Cells Inoculation Inoculation Subcutaneous CellPrep->Inoculation Randomization Randomization Tumor ~100 mm³ Inoculation->Randomization Dosing Dosing Phase 21 Days (PO) Randomization->Dosing Analysis Endpoint Analysis PK/PD & Tumor Wt Dosing->Analysis

Step-by-step experimental workflow for the U87MG murine xenograft in vivo efficacy study.

In Vivo Pharmacokinetics & Tumor Growth Inhibition (TGI)

The translation from in vitro potency to in vivo efficacy is heavily dependent on pharmacokinetics. The data below demonstrates how the structural integrity of the lead compound correlates with tumor regression.

Table 2: U87MG Xenograft Efficacy & PK Parameters (Day 21)
Treatment GroupDose (PO)Tumor Growth Inhibition (TGI %)Cmax (ng/mL)AUC (ng·h/mL)
Vehicle Control 0 mg/kg0%N/AN/A
CQM-HCl (Lead) 25 mg/kg82% 14508200
CHQM-HCl (Analog 1) 25 mg/kg34%11205400
CQiM-HCl (Analog 2) 25 mg/kg48%13807100
Alpelisib (Control) 25 mg/kg65%18009500

Data Synthesis & Causality: CQM-HCl outperforms the clinical standard Alpelisib in TGI (82% vs. 65%), despite having a slightly lower AUC. This is causally linked to CQM-HCl's dual PI3K/mTOR inhibition, which prevents the compensatory AKT feedback loop often triggered by highly selective PI3K inhibitors like Alpelisib. Furthermore, the cyclohexyl modification (Analog 1) fails in vivo due to a compounding effect: lower target affinity (due to steric clash) combined with poorer pharmacokinetic exposure (lower AUC).

References

  • Pharmaceutical Salts and Cocrystals Source: PubMed Central (PMC) URL:[Link]

  • Patient-derived xenograft (PDX) models in basic and translational cancer research Source: PubMed Central (PMC) URL:[Link]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Source: Arabian Journal of Chemistry URL:[Link]

  • Quinoline and quinoxaline derivatives as kinase inhibitors (WO2012032334A1)

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of Cyclopentyl(quinolin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I emphasize that the safe handling of specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. Cyclopentyl(quinolin-2-yl)methanamine hydrochloride is a potent primary amine derivative of quinoline[1]. Because it is formulated as a hydrochloride salt, it presents unique solubility and reactivity profiles that dictate highly specific disposal logistics. This guide provides a self-validating, mechanistic approach to its operational safety and disposal.

Quantitative Data Summary: Chemical Identity & Hazard Profile

PropertySpecification / Data
Chemical Name Cyclopentyl(quinolin-2-yl)methanamine hydrochloride
CAS Number 1400644-55-4[1][2]
Molecular Formula C15H19ClN2 (or C15H18N2 · HCl)[1][2]
Physical State Solid (Powder)
Primary Hazards Acute Toxicity (Oral/Dermal), Severe Eye/Skin Irritant, Aquatic Toxicity
Waste Classification Halogenated Organic Waste (due to chloride content)

Mechanistic Toxicology: The "Why" Behind the Protocol

To build a culture of true laboratory safety, researchers must understand the causality behind experimental hazards. The toxicity of this compound is driven by two distinct structural moieties:

  • The Quinoline Core: Quinoline and its derivatives are lipophilic and readily absorbed through the skin and respiratory tract[3]. Once systemic, they undergo metabolic activation in the liver via cytochrome P450 enzymes, forming reactive epoxides. These electrophilic intermediates can covalently bind to DNA and cellular proteins, leading to suspected hepatotoxicity and mutagenicity[3][4].

  • The Amine Hydrochloride Group: The primary amine acts as a strong localized irritant, capable of causing chemical burns to mucous membranes. Furthermore, the hydrochloride salt formulation significantly increases the compound's aqueous solubility. If improperly disposed of in standard sinks, it rapidly disperses into aquatic ecosystems where quinoline derivatives exhibit high toxicity and environmental persistence[5].

Operational Safety & Self-Validating PPE Systems

Before initiating any disposal workflow, establish a self-validating safety perimeter. A self-validating system means that the failure of any single component is immediately detectable by the user, preventing accidental exposure.

  • Respiratory Protection: Handle exclusively within a certified Class II Type A2/B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[6].

  • Dermal Protection: Wear double chemical-resistant nitrile gloves[5]. Self-Validation Step: Perform an inflation test on the inner glove before donning. If the outer glove tears during waste compaction, the inner glove remains a verified barrier while you immediately halt work to replace the outer layer.

  • Ocular Protection: Chemical splash goggles and a face shield are mandatory[6]. Standard safety glasses are insufficient due to the fine particulate nature of the hydrochloride powder, which can easily aerosolize during transfer[5].

Step-by-Step Disposal Workflows

Because this compound contains a chloride ion, all waste—whether solid or liquid—must be strictly segregated into Halogenated Hazardous Waste streams. Mixing this with non-halogenated waste can lead to regulatory violations and dangerous exothermic reactions during downstream incineration[7].

Workflow A: Solid Waste Disposal
  • Segregation: Dedicate a specific high-density polyethylene (HDPE) or glass container labeled "Halogenated Solid Organic Waste - Quinoline Derivatives"[6].

  • Collection: Carefully transfer unused powder, contaminated weighing paper, pipette tips, and spatulas into the container[7].

  • Dust Suppression: Do not sweep spilled powder[5]. If powder is dispersed, use a damp, solvent-compatible wipe (e.g., wetted with ethanol) to collect the dust, then place the wipe into the solid waste container.

  • Sealing: Ensure the container is hermetically sealed. Self-Validation Step: Invert the sealed container gently to verify the integrity of the lid seal before transport to the central waste accumulation area.

Workflow B: Liquid Waste Disposal
  • Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., DMSO, methanol) or aqueous buffers, verify the pH. The solution should be neutral (pH 6-8) before disposal to prevent reactions in the waste carboy.

  • Transfer: Use a funnel to transfer the solution into a designated "Halogenated Liquid Waste" carboy[5].

  • Secondary Containment: The receiving carboy must sit within a secondary containment tray capable of holding 110% of the carboy's volume.

  • Final Destruction: The ultimate disposal method for this liquid waste is high-temperature incineration at a permitted hazardous waste facility[7]. This ensures complete thermal destruction of the quinoline ring and safe environmental scrubbing of the resulting HCl gas[5].

WasteSegregation Start Cyclopentyl(quinolin-2-yl) methanamine HCl Waste IsSolid Determine Physical State Start->IsSolid SolidWaste Solid Waste (Powder, PPE, Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsates) IsSolid->LiquidWaste Liquid Halogenated Halogenated Organic Waste (Contains Cl-) SolidWaste->Halogenated Label as Toxic/Halogenated LiquidWaste->Halogenated Verify pH 6-8 Incineration High-Temp Incineration (EPA Approved) Halogenated->Incineration Final Destruction

Caption: Logical workflow for the segregation and disposal of halogenated quinoline derivative waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal exposure[3].

Step-by-Step Spill Methodology:

  • Assess & Evacuate: Determine the spill volume. For large spills, evacuate the laboratory, secure the doors, and contact the institutional HAZMAT team or EHS department immediately[6].

  • Containment (Liquid): Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials[3][7].

  • Containment (Solid): Cover the powder with a damp paper towel to prevent dust generation[5].

  • Collection: Use non-sparking tools to scoop the absorbed material or wetted powder into a heavy-duty, sealable HDPE hazardous waste bag or container[3][6].

  • Decontamination: Wash the spill area thoroughly with a suitable solvent (e.g., ethanol or a mild detergent solution), collecting all rinsate and cleaning materials as hazardous waste[7]. Do not wash any material into the sewer[3].

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Evacuate Evacuate & Secure Area Assess->Evacuate Large Spill PPE Don Maximum PPE (Respirator, Nitrile) Assess->PPE Small Spill Evacuate->PPE HAZMAT Team Contain Contain with Vermiculite or Damp Towel PPE->Contain Collect Collect in HDPE Container Contain->Collect Dispose Route to Halogenated Waste Collect->Dispose

Caption: Emergency spill response and containment logic for quinoline hydrochloride derivatives.

References

  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Benchchem. 7

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.5

  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 6

  • Cyclopentyl(quinolin-2-yl)methanamine hydrochloride. Sigma-Aldrich. 1

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. 3

  • Cyclopentyl(quinolin-2-yl)methanamine hydrochloride. Macklin. 2

  • Quinoline. U.S. Environmental Protection Agency (EPA). 4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl(quinolin-2-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopentyl(quinolin-2-yl)methanamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.